molecular formula C41H83N2O6P B1236389 N-Stearoylsphingomyelin CAS No. 58909-84-5

N-Stearoylsphingomyelin

Cat. No.: B1236389
CAS No.: 58909-84-5
M. Wt: 731.1 g/mol
InChI Key: LKQLRGMMMAHREN-YJFXYUILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine has been reported in Homo sapiens with data available.
RN & structure given in first source;  RN not in Chemline 12/87

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLRGMMMAHREN-YJFXYUILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313528
Record name N-Stearoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58909-84-5
Record name N-Stearoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58909-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-(N-Steroylsphingosyl)-1-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of N-Stearoylsphingomyelin in the Architecture and Function of Membrane Rafts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane rafts, specialized microdomains enriched in sphingolipids and cholesterol, are critical hubs for cellular signaling and membrane trafficking. Within this intricate landscape, N-Stearoylsphingomyelin (C18:0 SM), a species of sphingomyelin with a saturated 18-carbon acyl chain, plays a fundamental role in governing the biophysical properties and functional integrity of these platforms. This technical guide delves into the core functions of this compound in membrane rafts, presenting quantitative data on its influence on membrane architecture, detailed experimental protocols for its study, and visual representations of its involvement in key cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development, providing the foundational knowledge and practical methodologies required to investigate the multifaceted roles of this compound in cellular function and disease.

Introduction: The Significance of Membrane Rafts and Sphingolipids

The fluid mosaic model, while foundational, has been refined to incorporate the concept of lateral heterogeneity within the plasma membrane. This has led to the recognition of membrane rafts, which are dynamic, nanoscale assemblies of lipids and proteins that float within the more fluid bilayer[1]. These domains are characterized by a liquid-ordered (Lo) phase, which is biochemically distinguished by its resistance to solubilization by non-ionic detergents at low temperatures[2][3].

Sphingolipids, and particularly sphingomyelin, are cornerstone components of membrane rafts. Their structure, featuring a sphingosine backbone, allows for extensive hydrogen bonding and tight packing with cholesterol. The nature of the N-acyl chain of sphingomyelin significantly influences the properties of these domains. This compound, with its long, saturated C18:0 acyl chain, is particularly adept at promoting the formation of a highly ordered and stable Lo phase, making it a key player in the structure and function of membrane rafts[4][5].

This compound: A Key Architect of Membrane Rafts

The biophysical properties of this compound are central to its role in organizing membrane rafts. Its long, saturated acyl chain maximizes van der Waals forces and promotes tight packing with cholesterol, a critical partner in raft formation. This strong interaction is the physicochemical basis for the formation of the Lo phase that defines membrane rafts[5][6].

Quantitative Impact of this compound on Membrane Properties

The incorporation of this compound into lipid bilayers has a profound and quantifiable effect on their physical characteristics. These properties are crucial for the recruitment and function of raft-associated proteins.

PropertyEffect of this compound (C18:0-SM)Quantitative DataReference
Bilayer Thickness Increases bilayer thickness due to the long, extended stearoyl chain.Bilayers of C18:0-SM with 50 mol% cholesterol have a thickness of 46-47 Å.[5][7]
Phase Transition Temperature (Tm) Exhibits a high chain-melting transition temperature, promoting a more ordered state.Fully hydrated C18:0-SM has a Tm of 45°C.[5][7]
Interaction with Cholesterol Strongly interacts with cholesterol, leading to the abolition of the sharp phase transition.The chain-melting transition is not detectable at cholesterol concentrations >40 mol%.[5][7]
Acyl Chain Order Induces a high degree of order in the acyl chains within the bilayer.The N-acyl chain of sphingomyelin shows significantly more configurational order than monounsaturated phosphatidylcholines.[8]

Experimental Protocols for the Study of this compound in Membrane Rafts

The investigation of this compound's role in membrane rafts relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs)

This is a classical biochemical method to enrich for membrane raft components. The protocol is based on the relative insolubility of the Lo phase in cold non-ionic detergents[2][3].

Materials:

  • Cultured cells or tissues

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in MES-buffered saline (MBS: 25 mM MES, 150 mM NaCl, pH 6.5) with protease inhibitors, ice-cold

  • Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v)

  • Dounce homogenizer

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Homogenize the lysate with 15-20 strokes in a pre-chilled Dounce homogenizer[2].

  • Sucrose Gradient Preparation:

    • In a 12 ml ultracentrifuge tube, mix the homogenate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose[9].

    • Carefully overlay the 40% sucrose layer with 4 ml of 35% sucrose solution.

    • Finally, overlay the 35% sucrose layer with 4 ml of 5% sucrose solution[9].

  • Ultracentrifugation:

    • Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C[7].

  • Fraction Collection:

    • After centrifugation, a light-scattering band should be visible at the 5%-35% sucrose interface, which contains the DRMs.

    • Carefully collect 1 ml fractions from the top of the gradient.

  • Analysis:

    • The collected fractions can be analyzed by Western blotting for raft marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) to confirm successful isolation.

Detergent-Free Lipid Raft Isolation

To circumvent potential artifacts introduced by detergents, detergent-free methods have been developed. One common approach utilizes sodium carbonate at a high pH[7].

Materials:

  • Cultured cells or tissues

  • PBS, ice-cold

  • 500 mM sodium carbonate, pH 11.0, ice-cold

  • Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v)

  • Sonnicator

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Lysis:

    • Wash and pellet cells as described above.

    • Resuspend the pellet in 1.5 ml of 500 mM sodium carbonate[7].

    • Homogenize the cell suspension by sonication (e.g., five 20-second bursts on ice)[7].

  • Sucrose Gradient and Ultracentrifugation:

    • Mix the homogenate with an equal volume of 80% sucrose and prepare the sucrose gradient as described in the DRM protocol[7].

    • Perform ultracentrifugation and fraction collection as detailed previously.

  • Analysis:

    • Analyze the fractions for raft and non-raft markers by Western blotting.

Visualization of Key Processes

Diagrams are essential for conceptualizing the complex interactions involving this compound in membrane rafts. The following visualizations are provided in the DOT language for use with Graphviz.

Logical Relationship in Raft Formation

G cluster_components Key Components cluster_properties Biophysical Properties cluster_outcomes Resulting Membrane Organization NSM This compound (C18:0 SM) TightPacking Tight Molecular Packing NSM->TightPacking Hbonding Hydrogen Bonding NSM->Hbonding Amide & Hydroxyl Groups VdW Van der Waals Forces NSM->VdW Saturated Acyl Chain Chol Cholesterol Chol->TightPacking Chol->Hbonding Hydroxyl Group GlyceroPL Glycerophospholipids (Unsaturated) LdPhase Liquid-disordered (Ld) Phase (Non-raft Domain) GlyceroPL->LdPhase Kinked Acyl Chains LoPhase Liquid-ordered (Lo) Phase (Raft Domain) TightPacking->LoPhase ProteinRecruit Recruitment of Raft-associated Proteins LoPhase->ProteinRecruit

Caption: Interplay of this compound and Cholesterol in Raft Formation.

Experimental Workflow: Detergent-Resistant Membrane Isolation

G start Start: Cultured Cells/Tissue lysis Cell Lysis: 1% Triton X-100, 4°C start->lysis homogenization Homogenization (Dounce) lysis->homogenization sucrose_mix Mix with 80% Sucrose (Final 40%) homogenization->sucrose_mix gradient Layer Sucrose Gradient (35% and 5%) sucrose_mix->gradient centrifugation Ultracentrifugation (200,000 x g, 18h, 4°C) gradient->centrifugation fractionation Collect Fractions centrifugation->fractionation analysis Western Blot Analysis (Raft & Non-raft markers) fractionation->analysis end End: Isolated Raft Fractions analysis->end

Caption: Workflow for the Isolation of Detergent-Resistant Membranes (DRMs).

Signaling Pathway: Fas/CD95-Mediated Apoptosis

This compound-rich rafts are implicated in the clustering of the Fas/CD95 death receptor, a critical step in the initiation of apoptosis[9][10].

G cluster_raft Membrane Raft (Lo Phase) cluster_cytosol Cytosol FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding & Clustering FADD FADD FasR->FADD Recruitment DISC DISC Formation FasR->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Fas/CD95 Signaling Pathway Initiated within a Membrane Raft.

Conclusion and Future Directions

This compound is a critical determinant of membrane raft structure and function. Its unique biophysical properties facilitate the formation of ordered domains that serve as platforms for a multitude of cellular processes, from signal transduction to membrane trafficking. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for further investigation into the nuanced roles of this specific sphingolipid species.

Future research should focus on the development of advanced imaging techniques to visualize the dynamics of this compound in live cells, as well as lipidomic approaches to precisely quantify its abundance in different cellular compartments and disease states. A deeper understanding of how the interplay between this compound and other lipids and proteins is regulated will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies where membrane raft dysfunction is implicated.

References

An In-depth Technical Guide to the Biophysical Properties of N-Stearoylsphingomyelin (SSM) Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core biophysical properties of N-Stearoylsphingomyelin (SSM) lipid bilayers, intended for researchers, scientists, and professionals in drug development. The content covers quantitative biophysical data, detailed experimental methodologies, and relevant signaling pathways involving sphingomyelin.

Quantitative Biophysical Properties of SSM Lipid Bilayers

The biophysical characteristics of this compound (SSM) bilayers are crucial for understanding their role in membrane structure and function. The following tables summarize key quantitative data obtained from various experimental techniques.

PropertyValueExperimental ConditionsExperimental Technique
Main Phase Transition Temperature (Tm) 45 °CFully hydrated multilamellar vesiclesDifferential Scanning Calorimetry (DSC)
75 °CAnhydrousDifferential Scanning Calorimetry (DSC)
Enthalpy of Transition (ΔH) 6.7 kcal/molFully hydratedDifferential Scanning Calorimetry (DSC)
3.8 kcal/molAnhydrousDifferential Scanning Calorimetry (DSC)
Bilayer Periodicity (d) 63-64 ÅWith 50 mol% cholesterol, at 22 °C and 58 °CX-ray Diffraction
Bilayer Thickness (dp-p) 46-47 ÅWith 50 mol% cholesterol, at 22 °C and 58 °CX-ray Diffraction
Area per Lipid (AL) 61.9 ŲFluid phase (55 °C)Small-Angle Neutron and X-ray Scattering (SANS/SAXS)
Hydrocarbon Thickness Not explicitly found for SSM--
Bending Rigidity (Kc) Not explicitly found for SSM--

Table 1: Biophysical Properties of Pure this compound (SSM) Bilayers. This table presents key biophysical parameters for pure SSM bilayers under different hydration conditions. Data is compiled from Differential Scanning Calorimetry (DSC) and scattering techniques.[1][2]

Interacting MoleculeMolar Ratio (SSM:Molecule)Effect on TmEffect on Bilayer ThicknessExperimental Technique
Cholesterol1:1 (50 mol%)Broadens and eventually eliminates the main phase transitionIncreases bilayer thickness to 46-47 ÅDSC and X-ray Diffraction
Dipalmitoylphosphatidylcholine (DPPC)VariedMinor effects on Tm, eliminates DPPC pre-transition at >30 mol% SSMDecreases bilayer periodicity at high DPPC contentDSC and X-ray Diffraction

Table 2: Influence of Cholesterol and DPPC on the Properties of SSM Bilayers. This table summarizes the effects of common membrane components on the biophysical properties of SSM bilayers, highlighting the significant impact of cholesterol.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used to characterize SSM lipid bilayers.

Differential Scanning Calorimetry (DSC) of Lipid Vesicles

Differential Scanning Calorimetry is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Protocol:

  • Liposome Preparation:

    • Prepare a solution of this compound in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) at a temperature above the main phase transition temperature of the lipid (e.g., 60 °C for SSM) to form multilamellar vesicles (MLVs).[1]

    • The sample can be subjected to several freeze-thaw cycles to ensure homogeneity.[1]

  • DSC Measurement:

    • Degas the liposome suspension before loading it into the DSC sample cell.

    • Load an equal volume of the buffer into the reference cell.

    • Equilibrate the system at a starting temperature well below the expected transition temperature.

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) over the desired range.[1]

    • Record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

X-ray Diffraction of Lipid Bilayers

X-ray diffraction is a powerful technique to determine the structure of lipid bilayers, including parameters like bilayer thickness and periodicity.

Protocol:

  • Sample Preparation:

    • For oriented multilamellar samples, deposit the lipid solution onto a flat substrate (e.g., a glass slide) and allow the solvent to evaporate.

    • Hydrate the lipid film in a controlled humidity chamber at a temperature above the Tm.

    • For vesicle suspensions (unoriented samples), prepare unilamellar vesicles by extrusion or sonication of a multilamellar vesicle suspension.[4]

  • X-ray Scattering Experiment:

    • Mount the sample in the X-ray beam.

    • Collect the scattering data at small angles (Small-Angle X-ray Scattering, SAXS) to determine the lamellar repeat distance (d-spacing) and at wide angles (Wide-Angle X-ray Scattering, WAXS) to determine the hydrocarbon chain packing.[5][6]

    • The experiment is typically performed at a controlled temperature.

  • Data Analysis:

    • The lamellar repeat distance (d) is calculated from the positions of the Bragg peaks in the SAXS pattern.

    • The electron density profile across the bilayer can be reconstructed from the intensities of the diffraction peaks.

    • The bilayer thickness (dp-p) is determined from the distance between the high-electron density peaks corresponding to the phosphate groups in the electron density profile.[4]

Supported Lipid Bilayer (SLB) Preparation and Atomic Force Microscopy (AFM) Analysis

Supported lipid bilayers are model membranes formed on a solid substrate, which can be imaged at high resolution using Atomic Force Microscopy.

Protocol:

  • Vesicle Preparation:

    • Prepare a lipid mixture of this compound (and other lipids if creating a mixed bilayer) in an organic solvent.[7]

    • Dry the lipid mixture to form a thin film.

    • Hydrate the film with a buffer to form multilamellar vesicles (MLVs).

    • Prepare small unilamellar vesicles (SUVs) from the MLV suspension by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[8]

  • SLB Formation:

    • Cleave a mica substrate to obtain a clean, atomically flat surface.[9]

    • Deposit the SUV suspension onto the mica surface.

    • Incubate at a temperature above the Tm of the lipids to facilitate vesicle fusion and formation of a continuous bilayer.[7][9]

    • Gently rinse the surface with buffer to remove excess vesicles.[7]

  • AFM Imaging:

    • Mount the SLB sample in the AFM.

    • Image the bilayer in liquid (buffer) using either tapping mode or contact mode.

    • The height of the bilayer can be measured by creating a defect in the bilayer and measuring the height difference between the bilayer surface and the underlying substrate.

Signaling Pathways Involving Sphingomyelin

Sphingomyelin is not only a structural component of membranes but also a key player in cellular signaling. The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a potent second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.

TNF-α Induced Sphingomyelin-Ceramide Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can initiate a signaling cascade leading to the production of ceramide.

TNFa_Sphingomyelin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization nSMase Neutral Sphingomyelinase TNFR1->nSMase Activation SSM N-Stearoyl- sphingomyelin nSMase->SSM Hydrolysis Ceramide Ceramide SSM->Ceramide Downstream_Effectors Downstream Effectors (e.g., CAPK, PP2A) Ceramide->Downstream_Effectors Activation Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: TNF-α induced sphingomyelin-ceramide signaling pathway.

This signaling cascade is initiated by the binding of TNF-α to its receptor, TNFR1. This leads to the activation of neutral sphingomyelinase (nSMase) at the plasma membrane. nSMase then hydrolyzes sphingomyelin to generate ceramide. Ceramide acts as a second messenger, activating various downstream effector proteins, such as ceramide-activated protein kinase (CAPK) and protein phosphatase 2A (PP2A), which can ultimately lead to programmed cell death, or apoptosis.

Experimental Workflow for Studying Signaling Pathways

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) Stimulation 2. Stimulation (e.g., with TNF-α) Cell_Culture->Stimulation Lipid_Extraction 3. Lipid Extraction Stimulation->Lipid_Extraction Protein_Analysis 5. Protein Analysis (e.g., Western Blot for activated caspases) Stimulation->Protein_Analysis Ceramide_Quantification 4. Ceramide Quantification (e.g., LC-MS/MS) Lipid_Extraction->Ceramide_Quantification

Caption: Workflow for studying ceramide production and downstream signaling.

This workflow outlines the key steps in investigating the cellular response to a stimulus like TNF-α. It involves cell culture, stimulation, extraction and quantification of lipids like ceramide, and analysis of downstream protein activation to understand the signaling cascade.

References

interaction of N-Stearoylsphingomyelin with cholesterol in membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of N-Stearoylsphingomyelin with Cholesterol in Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between this compound (SSM), a common sphingolipid with an 18-carbon acyl chain (C18:0), and cholesterol within lipid membranes. Understanding this interaction is fundamental to cell biology, particularly in the context of lipid rafts, membrane domains, and cellular signaling. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying biophysical and signaling concepts.

Core Biophysical Interactions and Properties

The interaction between SSM and cholesterol is a cornerstone of the lipid raft hypothesis. The saturated acyl chain of SSM allows for tight packing with the rigid sterol ring of cholesterol. This favorable interaction leads to the formation of a distinct lipid phase known as the liquid-ordered (l_o) phase, which is more tightly packed and ordered than the surrounding liquid-disordered (l_d) phase, typically composed of unsaturated phospholipids.

Data Presentation

The following tables summarize the key quantitative data derived from various biophysical studies on SSM-cholesterol interactions.

Table 1: Thermophysical Properties of this compound (C18:0-SM) and Cholesterol Bilayers

ParameterConditionValueExperimental Method
Chain-Melting Transition Temperature (T_m) Pure, fully hydrated C18:0-SM45°C[1][2]Differential Scanning Calorimetry (DSC)
Transition Enthalpy (ΔH) Pure, fully hydrated C18:0-SM6.7 kcal/mol[1][2]Differential Scanning Calorimetry (DSC)
Effect of Cholesterol on T_m Progressive addition of cholesterolProgressive decrease and broadening of the main transition peak[1][2][3][4]Differential Scanning Calorimetry (DSC)
New Transition Peak C18:0-SM with cholesterolA broad transition appears centered at 46.3°C, which vanishes at >40 mol% cholesterol[1][2]Differential Scanning Calorimetry (DSC)
Bilayer Periodicity (d) C18:0-SM with 50 mol% cholesterol63-64 Å[1][2]X-ray Diffraction
Bilayer Thickness (d_p-p) C18:0-SM with 50 mol% cholesterol46-47 Å[1][2]X-ray Diffraction
Lateral Molecular Packing C18:0-SM with 50 mol% cholesterol1/4.8 Å⁻¹[1][2]X-ray Diffraction

Table 2: Structural and Dynamic Properties of Sphingomyelin-Cholesterol Domains

ParameterConditionValue / ObservationExperimental Method
Cholesterol Solubility Limit In Sphingomyelin membranes~50 mol%[5]Solid-State NMR
Acyl Chain Order Addition of cholesterol to SM in the liquid-crystalline phaseIncreased acyl chain ordering[5][6]Solid-State NMR, VSFG Spectroscopy
Domain Morphology SM-Cholesterol domainsCircular domains, consistent with a liquid-ordered (l_o) phase[7]Fluorescence Microscopy
Domain Size (Estimated) Palmitoyl-SM/Cholesterol domains75–150 nm[8]Deuterium NMR
Area Per Molecule SM and Cholesterol in a domainConsistent with tight packing in a liquid-ordered phase[9]Molecular Dynamics Simulation
Hydrogen Bonding Cholesterol-OH and SM-amideEvidence is conflicting; some studies find no direct H-bonding[5], while others suggest it is a key interaction[10]Solid-State NMR, 17O NMR

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core protocols used to investigate SSM-cholesterol interactions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid mixtures, revealing transition temperatures and enthalpies.

  • Sample Preparation :

    • This compound and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) at the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The film is placed under high vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS) to a final phospholipid concentration of approximately 1.4 mM.[3]

    • The mixture is vortexed above the T_m of the lipid to form multilamellar vesicles (MLVs). For some applications, vesicles may be prepared by bath sonication.[3]

  • Data Acquisition :

    • The lipid suspension is degassed under vacuum before being loaded into the DSC sample cell.[3]

    • An identical amount of buffer is loaded into the reference cell.

    • Heating scans are performed at a controlled rate, typically 0.5°C/min, over the temperature range of interest.[3]

  • Data Analysis :

    • The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (T_m), and the area under the peak (ΔH).

    • Software such as CPcalc or Microcal Origin is used for deconvolution of overlapping peaks and enthalpy calculations.[3]

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of lipid domains and the measurement of their physical properties.

  • Sample Preparation (Supported Lipid Bilayers - SLBs) :

    • Liposomes of the desired composition (e.g., DOPC:SSM:Cholesterol) are prepared as described above.[11]

    • A freshly cleaved mica surface is used as the substrate.[11]

    • The liposome suspension is deposited onto the mica surface, allowing the vesicles to fuse and form a continuous supported lipid bilayer.[11]

    • The sample is gently rinsed with buffer to remove unfused vesicles.

  • Imaging :

    • The SLB is scanned with the AFM probe in a suitable imaging mode (e.g., Tapping Mode or Contact Mode) under buffer.

    • Topographical images reveal height differences between the more ordered (and thus thicker) l_o domains and the surrounding l_d phase.[12]

  • Force Spectroscopy :

    • The AFM tip is positioned over specific areas (l_o or l_d domains).

    • The probe is pushed into and retracted from the membrane to generate a force-distance curve.

    • The force required to puncture the bilayer (breakthrough force) is measured, which correlates with membrane order and packing density.[12]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ²H (Deuterium) NMR, provides detailed information about the order and dynamics of lipid acyl chains.

  • Sample Preparation :

    • Deuterium-labeled lipids (e.g., SSM with a perdeuterated stearoyl chain) are used.

    • Lipids and cholesterol are co-dissolved and hydrated to form MLVs, as in the DSC protocol.

    • For studies on oriented membranes, the lipid mixture is deposited on thin glass plates.[5]

  • Data Acquisition :

    • ²H NMR spectra are acquired as a function of temperature and cholesterol concentration.[8]

    • The quadrupolar splitting in the spectrum is measured. This splitting is directly proportional to the segmental order parameter (S_CD) of the C-²H bond vector.

  • Data Analysis :

    • In a two-phase coexistence region (e.g., l_o + l_d), the spectrum will be a superposition of two distinct components.[8]

    • Spectral subtraction and analysis of the line shapes can be used to determine the composition of each phase and the exchange dynamics of lipids between domains.[8] The size of the domains can be estimated from these exchange rates.[8]

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental and biological concepts related to SSM-cholesterol interactions.

Experimental_Workflow_AFM cluster_prep Sample Preparation cluster_analysis AFM Analysis Lipids SSM + Cholesterol + Unsaturated PC Solvent Organic Solvent Lipids->Solvent Film Lipid Film Solvent->Film Hydration Hydration (Buffer) Film->Hydration Vesicles Liposomes Hydration->Vesicles Mica Mica Substrate Vesicles->Mica SLB Supported Lipid Bilayer Mica->SLB Imaging Topographical Imaging SLB->Imaging Spectroscopy Force Spectroscopy SLB->Spectroscopy Height Domain Height (Thickness) Imaging->Height Force Breakthrough Force (Order) Spectroscopy->Force

Caption: Workflow for studying SSM-Cholesterol domains using Atomic Force Microscopy (AFM).

Domain_Formation cluster_membrane Membrane Formation SSM This compound (Saturated Chain) Lo Liquid-Ordered (lo) Domain (Tightly Packed, Thicker) SSM->Lo Favorable Interaction (van der Waals, H-bonds) Chol Cholesterol (Rigid Sterol Ring) Chol->Lo Favorable Interaction (van der Waals, H-bonds) PC Unsaturated PC (Kinked Chains) Ld Liquid-Disordered (ld) Phase (Loosely Packed, Thinner) PC->Ld Forms Bulk Phase Lo->Ld Phase Separation

Caption: Formation of a liquid-ordered (l_o) domain by SSM and cholesterol interaction.

Role in Cellular Signaling

The formation of SSM-cholesterol rich lipid rafts creates platforms that concentrate or exclude specific proteins, thereby modulating their activity and downstream signaling cascades. These domains are not static but are dynamic entities that can assemble and disassemble in response to cellular stimuli.

A prominent example is the Hedgehog (Hh) signaling pathway , which is critical during embryonic development and is implicated in cancer.[13] Cholesterol plays a dual role in this pathway. The Hedgehog ligand itself is covalently modified by cholesterol, and the activation of the key signal transducer, Smoothened (Smo) , is regulated by direct binding of cholesterol.[14]

Lipid rafts, enriched in SSM and cholesterol, are thought to regulate the access of Smoothened to its cholesterol activator. The local membrane environment influences the conformation and activity of Smo, which is otherwise inhibited by the Patched (Ptch) receptor in unstimulated cells.[13][14]

Hedgehog_Signaling cluster_membrane Plasma Membrane Raft Lipid Raft (SSM + Cholesterol) Smo Smoothened (Smo) Raft->Smo Localizes / Modulates Gli Gli Transcription Factor Activation Smo->Gli Ptch Patched (Ptch) Ptch->Smo Inhibits (Unstimulated) Hh Hedgehog Ligand (+ Cholesterol) Hh->Ptch Binds & Inhibits Chol_mol Cholesterol (Membrane Pool) Chol_mol->Smo Directly Activates TargetGenes Target Gene Expression Gli->TargetGenes

Caption: Role of cholesterol and lipid rafts in Hedgehog signaling activation.

References

An In-depth Technical Guide to the Thermotropic Behavior of Hydrated N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic behavior of hydrated N-Stearoylsphingomyelin (SSM), a crucial component of cell membranes and a subject of significant interest in biophysical and pharmaceutical research. This document synthesizes key findings on its phase transitions, the influence of hydration, and its interactions with other membrane components, presenting data in a structured format and detailing the experimental methodologies used for its characterization.

Core Concepts: Phase Behavior of this compound

This compound, a species of sphingomyelin with an 18-carbon acyl chain, exhibits complex thermotropic behavior, transitioning between different physical states as a function of temperature. These phase transitions are critical for understanding the structure and function of biological membranes and for the design of lipid-based drug delivery systems. The primary phases observed are the highly ordered gel phase (Lβ') and the fluid-like liquid crystalline phase (Lα).

The transition between these phases is influenced by several factors, most notably the degree of hydration and the presence of other molecules such as cholesterol.

Quantitative Analysis of Phase Transitions

The thermotropic properties of this compound have been extensively studied using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions. The key parameters obtained from DSC are the transition temperature (Tm) and the enthalpy of transition (ΔH).

Influence of Hydration on Thermotropic Parameters

Hydration plays a pivotal role in the thermotropic behavior of SSM. In its anhydrous state, SSM exhibits a high transition temperature. As the water content increases, the transition temperature decreases and the enthalpy of transition increases until a limiting value is reached at full hydration.

Hydration LevelTransition Temperature (Tm)Transition Enthalpy (ΔH)Citation
Anhydrous75 °C3.8 kcal/mol[1]
> 21.4% H2O (Fully Hydrated)45 °C6.7 kcal/mol[1][2][3]
Low Hydration (< 20% H2O)~20 °C (additional transition)Not specified[1]
Metastable Gel Phases

Aqueous dispersions of stearoylsphingomyelin can form a metastable gel state.[4][5] This thermodynamically less stable form is more ordered than the gel state of many other phospholipids.[4] The transition from the liquid-crystalline phase can lead to a supercooled state, forming a metastable gel at a lower temperature than the main transition.[4][5] This metastable gel will then slowly convert to the more stable, highly ordered gel phase in an exothermic process at room temperature.[4]

TransitionTemperatureEnthalpy (ΔH)NotesCitation
Stable Gel to Liquid Crystalline57 °CNot specifiedNot rapidly reversible[4]
Liquid Crystalline to Metastable Gel (Supercooling)44 °CNot specified[4]
Influence of Stereochemistry

The stereochemistry of the sphingomyelin molecule can also affect its thermotropic behavior. Studies on synthetic, stereochemically pure (2S,3R)-(N-stearoylsphingosyl)-1-phosphocholine (D-erythro-C18-SPM) have revealed multiple, complex phase transitions upon incubation at different temperatures, indicating the existence of several distinct gel phases (Gα, Gβ, Gγ).[6]

IsomerTransitionTemperatureEnthalpy (ΔH)Citation
D-erythro-C18-SPM (freshly hydrated)Main Transition (I)44.7 °C6.8 kcal/mol[6]
D-erythro-C18-SPM (incubated at 20-25 °C)Second Transition (II)36.0 °C5.7 kcal/mol[6]
D-erythro-C18-SPM (incubated below 10 °C)Endotherm (III)33.4 °C2.6 kcal/mol[6]
Endotherm (IV)43.6 °C8.0 kcal/mol[6]
Main Transition44.7 °C9.5 kcal/mol[6]
L-threo-C18-SPMMain Transition44.2 °C6.0 kcal/mol[6]
Pretransition43.1 °C1.8 kcal/mol[6]

Structural Characterization by X-ray Diffraction

X-ray diffraction is a powerful technique used to determine the structural organization of lipid bilayers. It provides information on the bilayer periodicity (d-spacing), bilayer thickness, and the packing of the hydrocarbon chains.

Structural Parameters in Different Phases

In the gel phase, the hydrocarbon chains of SSM are tightly packed, giving rise to a sharp diffraction signal. In the liquid crystalline phase, the chains are more disordered, resulting in a diffuse diffraction pattern.

PhaseTemperatureWide-Angle ReflectionBilayer Periodicity (d)Bilayer Thickness (dp-p)Citation
Gel22 °CSharp 4.2 Å63-64 Å (with 50 mol% cholesterol)46-47 Å (with 50 mol% cholesterol)[1][2][3]
Liquid Crystalline55 °CDiffuse 4.5 Å63-64 Å (with 50 mol% cholesterol)46-47 Å (with 50 mol% cholesterol)[1][2][3]

Limiting bilayer hydration occurs at approximately 31.5% H2O in the gel phase and at about 35% H2O in the liquid crystal phase.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are synthesized protocols for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and enthalpies of hydrated this compound.

Methodology:

  • Sample Preparation:

    • A known amount of this compound is weighed into a DSC sample pan (typically aluminum).

    • For hydrated samples, a specific amount of deionized water or buffer is added to achieve the desired hydration level. The pan is then hermetically sealed to prevent water loss during the experiment.

    • An empty, hermetically sealed pan is used as a reference.

  • DSC Analysis:

    • The sample and reference pans are placed in the DSC instrument.

    • The sample is typically subjected to several heating and cooling cycles to ensure thermal history consistency. For example, an initial heating and cooling scan might be performed to anneal the sample.

    • Data is collected during a final heating scan at a controlled rate, commonly between 1-10 °C/min.

    • The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the area under the peak, which is used to calculate the enthalpy of the transition (ΔH).

X-ray Diffraction

Objective: To determine the structural parameters of hydrated this compound bilayers.

Methodology:

  • Sample Preparation:

    • A hydrated sample of this compound is prepared as described for DSC.

    • The lipid dispersion is then sealed in a thin-walled glass capillary tube.

    • The sample is centrifuged to form a well-oriented multibilayer pellet at the bottom of the capillary.

  • X-ray Diffraction Analysis:

    • The capillary containing the sample is mounted in a temperature-controlled sample holder in the X-ray beam.

    • X-ray diffraction patterns are recorded at different temperatures, corresponding to the different phases of the lipid (e.g., below and above the main transition temperature).

    • The diffraction patterns are analyzed to determine the lamellar repeat distance (d-spacing) from the positions of the low-angle diffraction peaks.

    • The packing of the hydrocarbon chains is determined from the wide-angle diffraction region (around 4-5 Å).

Visualizing Thermotropic Behavior and Experimental Workflow

Graphical representations can aid in understanding the complex phase transitions and the experimental approach to studying them.

Thermotropic_Phase_Transitions LC Liquid Crystalline Phase (Lα) (Disordered Chains) MG Metastable Gel Phase (Supercooled) LC->MG Cooling (Supercooling) SG Stable Gel Phase (Lβ') (Highly Ordered Chains) MG->SG Slow Conversion (Exothermic) SG->LC Heating (Main Transition)

Caption: Phase transitions of hydrated this compound.

Experimental_Workflow start Start: this compound Sample prep Sample Preparation (Hydration to desired level) start->prep dsc Differential Scanning Calorimetry (DSC) - Determine Tm and ΔH prep->dsc Thermotropic Analysis xrd X-ray Diffraction - Determine Bilayer Structure prep->xrd Structural Analysis analysis Data Analysis and Interpretation dsc->analysis xrd->analysis report Technical Report Generation analysis->report

Caption: Experimental workflow for characterizing this compound.

Conclusion

The thermotropic behavior of hydrated this compound is multifaceted, characterized by a distinct main phase transition and the formation of metastable states, all of which are highly sensitive to the degree of hydration and molecular stereochemistry. A thorough understanding of these properties, gained through techniques like DSC and X-ray diffraction, is fundamental for advancements in membrane biophysics and the development of sophisticated lipid-based technologies in the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in these fields.

References

Methodological & Application

Application Notes & Protocols: Preparation of N-Stearoylsphingomyelin Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, making them effective carriers for drug delivery.[1][2] Their structure allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer.[3][4] N-Stearoylsphingomyelin (18:0 SM) is a specific type of sphingomyelin, a class of phospholipids that are major components of biological membranes.[1] The use of this compound in liposomal formulations is advantageous due to its high biocompatibility and the enhanced stability and drug retention properties it confers upon the vesicles.[5] Liposomes formulated with sphingomyelin and cholesterol have been shown to exhibit substantially improved drug retention and longer circulation lifetimes in vivo, which are critical parameters for effective drug delivery.[5][6]

These application notes provide detailed protocols for the preparation, drug loading, and characterization of this compound liposomes.

Experimental Protocols

Protocol 1: Preparation of Unilamellar this compound Liposomes

This protocol details the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion. This is a robust and widely used technique to produce liposomes with a homogenous size distribution.[7][8]

Materials:

  • This compound (SM)

  • Cholesterol (Chol)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extrusion device (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution:

    • Dissolve this compound and cholesterol (e.g., at a 55:45 molar ratio) in chloroform in a round-bottom flask.[6][9] Ensure the lipids are completely dissolved to form a clear, homogenous solution.[10]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature of 45-60°C.[11]

    • Rotate the flask and apply a vacuum to evaporate the chloroform. This process results in the formation of a thin, uniform lipid film on the inner wall of the flask.[1][8]

    • Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[10]

  • Lipid Film Hydration:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids (the Tc of this compound is ~45°C).[1][9] A temperature of 60-70°C is generally recommended.[9]

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended in the buffer.[10] This process causes the lipid sheets to swell and form multilamellar vesicles (MLVs).[9]

  • Vesicle Sizing by Extrusion:

    • Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[12]

    • Maintain the temperature of the extruder and the liposome suspension above the lipid's Tc (~60°C) to ensure the membrane is in a fluid state, which facilitates extrusion.[13]

    • Load the MLV suspension into one of the syringes of the extruder.

    • Force the suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 to 21 times).[14][15] This process ruptures the MLVs and forces them to re-form into unilamellar vesicles with a diameter close to the pore size of the membrane.[14][15]

    • The resulting liposome suspension should be stored at 4°C.

Protocol 2: Encapsulation of Therapeutic Agents

The method of drug encapsulation depends on the physicochemical properties of the drug, primarily its solubility.

A. Encapsulation of Hydrophobic Drugs:

Lipophilic drugs are incorporated directly into the lipid bilayer during the formation of the liposomes.

Methodology:

  • During the Lipid Dissolution step (Protocol 1, Step 1), add the hydrophobic drug to the chloroform-lipid mixture.[4][9]

  • Proceed with the thin-film hydration and extrusion method as described in Protocol 1. The drug will be integrated within the lipid bilayer as the vesicles self-assemble.

B. Encapsulation of Hydrophilic Drugs (Passive Loading):

Water-soluble drugs are encapsulated within the aqueous core of the liposomes.

Methodology:

  • Prepare the lipid film as described in Protocol 1 (Steps 1-2).

  • Dissolve the hydrophilic drug in the aqueous hydration buffer (e.g., PBS).[4]

  • Use this drug-containing buffer for the Lipid Film Hydration step (Protocol 1, Step 3).[8] As the lipid film hydrates and forms vesicles, the drug solution is passively entrapped in the aqueous core.[16]

  • Proceed with extrusion (Protocol 1, Step 4).

  • After extrusion, remove the unencapsulated (free) drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.

Protocol 3: Physicochemical Characterization of Liposomes

Characterization is a critical step to ensure the quality and consistency of the liposomal formulation.[17]

A. Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Dynamic Light Scattering (DLS) is the standard method for determining these parameters.[18][19]

Methodology:

  • Dilute the liposome suspension with an appropriate buffer (e.g., PBS or deionized water) to an optimal concentration for DLS analysis.[17]

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument (e.g., a Malvern Zetasizer).

  • For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • For zeta potential, the instrument applies an electric field and measures the velocity of the liposomes, which is related to their surface charge.[19]

  • Perform measurements in triplicate to ensure reproducibility.

B. Determination of Encapsulation Efficiency (%EE):

Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the liposomes.[1]

Methodology:

  • Separate the drug-loaded liposomes from the unencapsulated (free) drug using a method like centrifugation, dialysis, or a mini-spin column.

  • Disrupt the purified liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Quantify the concentration of the encapsulated drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the %EE using the following formula:

    %EE = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the rate at which the encapsulated drug is released from the liposomes over time, which is crucial for predicting their in vivo performance.[20][21] The dialysis method is commonly used for this purpose.[20]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane tubing (with a molecular weight cut-off that allows free drug to pass but retains the liposomes)

  • Release medium (e.g., PBS, pH 7.4, to simulate physiological conditions)

  • Shaking water bath or dissolution apparatus

  • Analytical instrument for drug quantification (e.g., HPLC)

Methodology:

  • Place a known volume of the drug-loaded liposome suspension into the dialysis bag and seal it securely.

  • Immerse the sealed dialysis bag in a larger vessel containing a defined volume of the release medium. This setup ensures "sink conditions," where the concentration of the drug in the release medium is kept low.[20]

  • Place the entire setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Example Formulation Parameters for this compound Liposomes.

Parameter Value/Composition Rationale
Primary Lipid This compound (SM) Forms a stable bilayer with high drug retention.[5]
Helper Lipid Cholesterol (Chol) Stabilizes the membrane, reduces permeability, and prevents aggregation.[4]
Molar Ratio (SM:Chol) 55:45 An established ratio for creating stable, long-circulating liposomes.[6]
Hydration Buffer Phosphate-Buffered Saline (PBS) Isotonic buffer at physiological pH (7.4).[11]

| Extrusion Pore Size | 100 nm | Produces vesicles suitable for passive targeting to tumor tissues via the EPR effect.[22] |

Table 2: Representative Physicochemical Characterization Data.

Formulation Mean Diameter (nm) ± SD PDI ± SD Zeta Potential (mV) ± SD Encapsulation Efficiency (%) ± SD
Blank Liposomes 105.2 ± 3.1 0.11 ± 0.02 -5.8 ± 1.2 N/A
Doxorubicin-Loaded 110.5 ± 4.5 0.13 ± 0.03 -4.9 ± 1.5 92.5 ± 3.7
Vincristine-Loaded 108.9 ± 3.8 0.12 ± 0.02 -5.2 ± 1.1 95.1 ± 2.9

(Note: Data are representative examples based on typical outcomes for sphingomyelin-based liposomes and are not from a single specific study.)

Table 3: Example of In Vitro Cumulative Drug Release Profile (pH 7.4, 37°C).

Time (hours) % Drug Released (Formulation A) ± SD % Drug Released (Formulation B) ± SD
1 5.2 ± 0.8 15.4 ± 1.3
4 9.8 ± 1.1 35.1 ± 2.5
8 14.5 ± 1.5 58.9 ± 3.1
12 18.3 ± 1.9 75.3 ± 3.8
24 25.1 ± 2.4 92.7 ± 4.2

(Note: Formulation A could represent a stable this compound liposome showing slow, sustained release, while Formulation B could be a less stable control liposome for comparison.)[20][23]

Visualizations

Diagrams illustrating key processes provide a clear conceptual understanding of the workflows and mechanisms.

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_analysis Phase 3: Analysis A 1. Lipid Dissolution (SM, Chol, Drug in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Lipid Film Hydration (Aqueous Buffer) B->C D 4. Extrusion (Sizing to ~100 nm) C->D E 5. Purification (Removal of Free Drug) D->E F 6. Characterization (Size, PDI, Zeta Potential) E->F G 7. In Vitro Release Study (Dialysis Method) E->G H Final Product: Drug-Loaded Liposomes F->H G->H

Caption: Experimental workflow for preparing and characterizing drug-loaded liposomes.

G cluster_system Extracellular cluster_cell Intracellular lipo Drug-Loaded N-Stearoyl-SM Liposome endo Endosome lipo->endo Endocytosis release Drug Release (Endosomal Escape) endo->release target Intracellular Target (e.g., DNA, Ribosomes) release->target membrane Cell Membrane G center Liposome Properties (Size, Stability, Drug Load) comp Lipid Composition (SM:Chol Ratio) comp->center drug Drug Properties (Hydrophilic/Hydrophobic) drug->center method Preparation Method (Extrusion Pressure/Cycles) method->center buffer Aqueous Phase (pH, Ionic Strength) buffer->center

References

Application Notes and Protocols for the Analysis of N-Stearoylsphingomyelin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin (C18:0-SM) is a specific molecular species of sphingomyelin, a class of sphingolipids that are integral components of cell membranes and play crucial roles in signal transduction. The analysis of individual sphingomyelin species, such as this compound, is critical for understanding their distinct biological functions and their involvement in various physiological and pathological processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful and indispensable tool for the specific and sensitive quantification of these lipid molecules.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry.

This compound in Cellular Signaling

Sphingomyelin is a key player in the sphingomyelin signaling pathway. The hydrolysis of sphingomyelin by sphingomyelinase yields ceramide, a critical second messenger involved in diverse cellular processes including proliferation, differentiation, and apoptosis.[4] this compound, in particular, has been identified as an inhibitor of Phospholipase Cδ1 (PLCδ1), suggesting a specific role in modulating intracellular signaling cascades.[5] Accurate measurement of this compound levels is therefore essential for elucidating its precise functions in health and disease.

Below is a diagram illustrating the general sphingomyelin signaling pathway.

Sphingomyelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM This compound Cer Ceramide SM->Cer Sphingomyelinase PLCd1 PLCδ1 SM->PLCd1 Inhibition Sph Sphingosine Cer->Sph Ceramidase Cell_Processes Cellular Responses (Apoptosis, Proliferation, etc.) Cer->Cell_Processes S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase S1P->Cell_Processes Experimental_Workflow Sample_Prep 1. Sample Preparation (Homogenization) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Prep->Lipid_Extraction LC_Separation 3. LC Separation (HILIC or Reversed-Phase) Lipid_Extraction->LC_Separation MS_Analysis 4. Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis 5. Data Analysis (Quantification) MS_Analysis->Data_Analysis

References

Application Notes and Protocols for X-ray Diffraction Analysis of N-Stearoylsphingomyelin (SSM) Containing Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of N-Stearoylsphingomyelin (SSM) containing lipid bilayers using X-ray diffraction. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

This compound (SSM) is a key component of cellular membranes, particularly enriched in the plasma membrane of mammalian cells. It plays a crucial role in membrane structure, the formation of lipid rafts, and cellular signaling. Understanding the biophysical properties of SSM-containing bilayers is essential for elucidating its biological functions and for the development of drug delivery systems that mimic or interact with cell membranes. X-ray diffraction is a powerful technique to determine the structural parameters of lipid bilayers, such as thickness, area per lipid, and the packing of lipid acyl chains.

Quantitative Data Summary

The following tables summarize key structural parameters of SSM-containing bilayers obtained from X-ray diffraction studies. These values are crucial for understanding the physical state and organization of these model membranes under various conditions.

Table 1: Structural Parameters of Fully Hydrated this compound (SSM) Bilayers

PhaseTemperature (°C)Bilayer Periodicity (d) (Å)Bilayer Thickness (d p-p) (Å)Lateral Molecular PackingReference
Gel2266.0~46-47Sharp 4.2 Å reflection[1][2]
Liquid Crystalline5563-64~46-47Diffuse 4.5 Å reflection[1][2]

Table 2: Effect of Cholesterol on this compound (SSM) Bilayers at 50 mol%

Temperature (°C)Bilayer Periodicity (d) (Å)Bilayer Thickness (d p-p) (Å)Lateral Molecular PackingReference
2263-6446-471/4.8 Å⁻¹[2]
5863-6446-471/4.8 Å⁻¹[2]

Experimental Protocols

This section provides detailed methodologies for the preparation of SSM-containing liposomes and their analysis by X-ray diffraction.

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) for X-ray Diffraction

1. Materials and Equipment:

  • This compound (SSM) powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Buffer solution (e.g., HEPES, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum pump

  • Water bath

  • Vortex mixer

  • X-ray compatible sample holder (e.g., glass capillary)

2. Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of SSM (and other lipids like cholesterol, if applicable) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired amount of pre-warmed buffer to the dry lipid film to achieve the desired lipid concentration (e.g., 10-50 mg/mL). The amount of water will determine the hydration level of the bilayers.

    • Hydrate the lipid film by vortexing the flask vigorously for several minutes above the main phase transition temperature of SSM (~45°C). This process allows the lipids to swell and form multilamellar vesicles (MLVs).

    • To ensure homogeneity, the sample can be subjected to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath, repeating this process 5-10 times.

  • Sample Loading:

    • Transfer the hydrated MLV suspension into a thin-walled glass capillary suitable for X-ray diffraction.

    • Seal the capillary to prevent dehydration of the sample during the experiment.

Protocol 2: X-ray Diffraction Data Acquisition and Analysis

1. Equipment:

  • X-ray diffractometer equipped with a temperature-controlled sample stage.

  • A point- or line-focused X-ray source (e.g., Cu Kα radiation).

  • A 2D detector for collecting the scattering pattern.

2. Data Acquisition:

  • Mount the sealed capillary containing the MLV sample onto the goniometer head of the diffractometer.

  • Equilibrate the sample at the desired temperature using the temperature-controlled stage.

  • Expose the sample to the X-ray beam and collect the diffraction pattern. The exposure time will depend on the X-ray source intensity and the sample concentration.

  • Collect data at different temperatures to study the phase behavior of the SSM-containing bilayers. Data should be collected below and above the main phase transition temperature.

3. Data Analysis:

  • Small-Angle X-ray Scattering (SAXS):

    • The SAXS region of the diffraction pattern provides information about the lamellar repeat distance (d-spacing) of the stacked bilayers.

    • The d-spacing can be calculated from the positions of the Bragg peaks according to Bragg's Law: nλ = 2d sin(θ), where n is the order of the reflection, λ is the X-ray wavelength, and θ is the scattering angle.

  • Wide-Angle X-ray Scattering (WAXS):

    • The WAXS region provides information about the packing of the lipid acyl chains.

    • A sharp reflection at approximately 4.2 Å indicates that the acyl chains are in a tightly packed, ordered (gel) phase.

    • A broad, diffuse reflection centered around 4.5 Å is characteristic of disordered acyl chains in the liquid-crystalline phase.

  • Electron Density Profile:

    • The integrated intensities of the lamellar Bragg peaks can be used to calculate the one-dimensional electron density profile of the bilayer.

    • This profile provides information about the bilayer thickness, which is typically defined as the distance between the high-electron density phosphate groups (dp-p).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray diffraction analysis of SSM-containing bilayers.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis lipid_dissolution Lipid Dissolution film_formation Thin Film Formation lipid_dissolution->film_formation hydration Hydration (MLV Formation) film_formation->hydration sample_loading Sample Loading into Capillary hydration->sample_loading xray_setup X-ray Diffractometer Setup sample_loading->xray_setup temp_control Temperature Equilibration xray_setup->temp_control data_collection Diffraction Pattern Collection temp_control->data_collection saxs_analysis SAXS Analysis (d-spacing) data_collection->saxs_analysis waxs_analysis WAXS Analysis (Acyl Chain Packing) data_collection->waxs_analysis electron_density Electron Density Profile (Bilayer Thickness) saxs_analysis->electron_density

Experimental Workflow for X-ray Diffraction Analysis
Sphingomyelin-Ceramide Signaling Pathway

This compound can be a substrate in the sphingomyelin-ceramide signaling pathway. An external stimulus can activate sphingomyelinase, which hydrolyzes sphingomyelin into ceramide and phosphocholine. Ceramide then acts as a second messenger, activating downstream signaling cascades that can influence cellular processes such as proliferation, apoptosis, and inflammation.

signaling_pathway cluster_membrane Cell Membrane ssm This compound ceramide Ceramide ssm->ceramide hydrolyzes to phosphocholine Phosphocholine ssm->phosphocholine smase Sphingomyelinase stimulus External Stimulus (e.g., Oxidized LDL) stimulus->smase activates downstream Downstream Signaling (e.g., Proliferation, Apoptosis) ceramide->downstream activates

Sphingomyelin-Ceramide Signaling Pathway

References

Application Notes & Protocols for N-Stearoylsphingomyelin Sample Preparation for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of N-Stearoylsphingomyelin (N-C18:0-SM) samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to yield high-quality, reproducible NMR data for structural elucidation, interaction studies, and metabolic investigations.

Introduction

This compound is a key sphingolipid found in mammalian cell membranes, playing a crucial role in membrane structure and signal transduction.[1] NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of lipids like this compound in solution and solid-state.[2] However, the amphipathic nature of lipids can lead to aggregation in solution, resulting in poor spectral resolution.[3] Proper sample preparation is therefore critical to obtaining high-quality NMR spectra. These notes provide a detailed protocol for the preparation of this compound samples for solution-state NMR, along with relevant quantitative data and a description of its role in cell signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of this compound samples for NMR spectroscopy. These values are recommendations and may be optimized for specific instruments and experimental goals.

ParameterRecommended ValueNotes
Sample Concentration
For ¹H NMR5 - 25 mgA lower concentration within this range is often sufficient for high-field instruments.[4]
For ¹³C NMR50 - 100 mgHigher concentrations are generally required due to the lower natural abundance and gyromagnetic ratio of ¹³C.[5]
Molar Concentration~100 mMAs a reference, chemical shift data for sphingomyelin has been reported at this concentration.[6]
Solvent
Recommended SolventDeuterated Methanol (CD₃OD) or a Chloroform/Methanol mixtureCD₃OD is a common choice for sphingolipids.[6] A chloroform/methanol mixture is also frequently used for lipid NMR.[7]
Solvent Volume0.6 - 0.7 mLThis volume is standard for most 5 mm NMR tubes.[5]
NMR Tube Specifications
Diameter5 mmStandard for most solution-state NMR probes.
QualityHigh-precision (e.g., Wilmad 528-PP-7 or equivalent)High-quality tubes are essential for good spectral resolution and reliable spinning.[8]
Reference Standard
Internal StandardTetramethylsilane (TMS)TMS is the standard reference for ¹H and ¹³C NMR in organic solvents.[9]
Temperature
Measurement Temperature298 K (25 °C)A common temperature for NMR experiments.[6] Note that this compound has a chain-melting transition at 45°C in hydrated bilayers.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Sample in Deuterated Methanol

This protocol describes the preparation of an this compound sample for solution-state NMR using deuterated methanol as the solvent.

Materials:

  • This compound (solid powder)

  • Deuterated Methanol (CD₃OD, 99.8% D)

  • Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tube and cap

  • Glass vial (e.g., 2 mL)

  • Pasteur pipette and bulb

  • Glass wool or a syringe filter (PTFE, 0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Sample:

    • Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) into a clean, dry glass vial.

  • Solvent Preparation:

    • If not already prepared, add a small amount of TMS to the deuterated methanol to serve as an internal reference. A common practice is to add one drop of TMS to 5-10 mL of the deuterated solvent.[5]

  • Dissolving the Sample:

    • Add approximately 0.7 mL of the deuterated methanol containing TMS to the vial with the this compound.

    • Cap the vial and vortex thoroughly to dissolve the lipid. Gentle warming in a water bath may be necessary to aid dissolution, but avoid excessive heat.

  • Filtering the Sample:

    • To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[4]

    • Place a small plug of glass wool into a Pasteur pipette.

    • Using the pipette, transfer the this compound solution from the vial into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[4][8]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with the sample identity.

  • Equilibration:

    • Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting data acquisition.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound sample for NMR spectroscopy.

experimental_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CD3OD with TMS) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap and Label NMR Tube filter->cap equilibrate Equilibrate in Spectrometer cap->equilibrate end Acquire NMR Data equilibrate->end signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM This compound Cer Ceramide SM->Cer Hydrolysis PC Phosphorylcholine SM->PC Downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) Cer->Downstream SMase Sphingomyelinase SMase->SM Activates

References

Application Notes and Protocols for N-Stearoylsphingomyelin in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoylsphingomyelin (SSM), a synthetic sphingolipid, is a critical component in the study of model membranes due to its structural similarity to sphingomyelins found in eukaryotic cell membranes. Its saturated stearoyl acyl chain allows for tight packing and strong van der Waals interactions, making it instrumental in the formation of ordered lipid domains, often referred to as lipid rafts, in the presence of cholesterol.[1] These microdomains are implicated in a variety of cellular processes, including signal transduction and membrane trafficking. This document provides detailed application notes and protocols for utilizing this compound in model membrane research, with a focus on its biophysical characterization and its role in lipid-protein interactions.

Biophysical Properties of this compound

This compound exhibits distinct thermotropic behavior, transitioning from a gel phase to a liquid-crystalline phase at a specific temperature. This phase behavior is highly sensitive to hydration and the presence of other membrane components like cholesterol.

Key Biophysical Parameters

Differential scanning calorimetry (DSC) and X-ray diffraction are powerful techniques to characterize the thermotropic properties and structure of SSM-containing model membranes.[2][3]

ParameterValueConditionsReference
Chain-melting Transition Temperature (Tm) 45 °CFully hydrated multilamellar vesicles[2][3][4]
57 °CAqueous dispersions (thermodynamically most stable gel state)
75 °CAnhydrous[3]
Enthalpy of Transition (ΔH) 6.7 kcal/molFully hydrated[2][3]
3.8 kcal/molAnhydrous[3]
Bilayer Periodicity (d-spacing) 63-64 ÅWith 50 mol% cholesterol at 22 °C and 58 °C[2]
Bilayer Thickness 46-47 ÅWith 50 mol% cholesterol at 22 °C and 58 °C[2]
Interaction with Cholesterol

Cholesterol is a key modulator of the physical properties of SSM-containing membranes. The interaction between SSM and cholesterol is crucial for the formation of the liquid-ordered (Lo) phase, a characteristic feature of lipid rafts.[5]

  • Effect on Phase Transition: The addition of cholesterol to SSM bilayers leads to a progressive decrease in the enthalpy of the main phase transition.[2][4] At cholesterol concentrations greater than 40 mol%, the sharp chain-melting transition is no longer detectable, indicating the formation of a liquid-ordered phase.[2][4]

  • Membrane Condensing Effect: Cholesterol inserts into SSM bilayers, leading to increased order and packing of the lipid acyl chains.[2][4] This interaction is stabilized by hydrogen bonding between the hydroxyl group of cholesterol and the amide group of sphingomyelin.[5]

  • Domain Formation: In ternary mixtures with a lower melting point phospholipid like 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), SSM and cholesterol segregate into liquid-ordered domains.[6] These domains can be visualized using techniques like fluorescence microscopy and atomic force microscopy.[1][7]

Experimental Protocols

Preparation of this compound-Containing Liposomes

Liposomes are versatile model systems for studying the biophysical properties of lipid bilayers. The thin-film hydration method followed by extrusion is a common technique for preparing unilamellar vesicles with a defined size.

Materials:

  • This compound (SSM)

  • Other lipids as required (e.g., cholesterol, POPC)

  • Chloroform or a mixture of chloroform and methanol

  • Hydration buffer (e.g., Tris buffer at pH 7.4)[8]

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound and other lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the Tm of the lipid mixture. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Assemble the mini-extruder with the desired pore-size polycarbonate membranes.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs.[9]

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction DSC DSC Extrusion->DSC AFM AFM Extrusion->AFM Fluorescence Microscopy Fluorescence Microscopy Extrusion->Fluorescence Microscopy

Differential Scanning Calorimetry (DSC) of SSM Liposomes

DSC is used to measure the heat changes that occur in a liposome sample as it is heated or cooled, providing information about the phase transition temperature and enthalpy.[10][11]

Materials:

  • Liposome suspension

  • Deionized water or buffer for reference

  • DSC instrument

Protocol:

  • Sample Preparation:

    • Carefully transfer a precise amount of the liposome suspension into a DSC sample pan.

    • Transfer an equal volume of the corresponding buffer or deionized water into a reference pan.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected transition temperature.

    • Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired range, which should encompass the phase transition of SSM.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

G start Start prep Prepare Liposome Sample & Reference start->prep load Load into DSC prep->load equilibrate Equilibrate below Tm load->equilibrate scan Scan Temperature at Constant Rate equilibrate->scan record Record Heat Flow scan->record analyze Analyze Thermogram for Tm and ΔH record->analyze end End analyze->end

Formation of Supported Lipid Bilayers (SLBs)

SLBs are model membranes formed on a solid support, which are ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).[8][12][13] Vesicle fusion is a common method for SLB formation.[14][15]

Materials:

  • LUV suspension (prepared as in Protocol 1)

  • Solid support (e.g., mica, SiO2-coated sensor)

  • Buffer (e.g., Tris buffer with CaCl2)[8]

Protocol:

  • Substrate Preparation:

    • Cleave mica to obtain a fresh, atomically flat surface immediately before use. For other substrates, ensure they are thoroughly cleaned.

  • Vesicle Fusion:

    • Add the LUV suspension to the buffer covering the substrate. The presence of divalent cations like Ca2+ often facilitates vesicle rupture and fusion.

    • Incubate at a temperature above the Tm of the lipid mixture to allow for the vesicles to adsorb, rupture, and fuse to form a continuous bilayer.

    • Gently rinse the surface with buffer to remove any unfused vesicles.

Atomic Force Microscopy (AFM) Imaging of SSM-Containing SLBs

AFM provides topographical images of the SLB at the nanoscale, allowing for the visualization of lipid domains and the measurement of their height differences.[16][17][18]

Materials:

  • SLB on a solid support (prepared as in Protocol 3)

  • AFM instrument

  • Sharp AFM tips (e.g., silicon nitride)

  • Imaging buffer

Protocol:

  • AFM Setup:

    • Mount the SLB sample in the AFM fluid cell.

    • Fill the fluid cell with imaging buffer.

    • Engage the AFM tip with the sample surface in a suitable imaging mode (e.g., tapping mode or contact mode in liquid).

  • Imaging:

    • Scan the surface to obtain topographical images. Lipid domains enriched in SSM and cholesterol will appear as taller regions compared to the surrounding disordered phase.[19]

    • Analyze the images to determine the size, shape, and height of the domains.

G cluster_slb SLB Formation cluster_afm AFM Imaging Prepare Substrate Prepare Substrate Vesicle Fusion Vesicle Fusion Prepare Substrate->Vesicle Fusion AFM Setup AFM Setup Vesicle Fusion->AFM Setup Image Acquisition Image Acquisition AFM Setup->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Signaling Pathways and Logical Relationships

The formation of lipid rafts, driven by the interaction of sphingolipids like SSM with cholesterol, creates platforms for the recruitment and regulation of specific proteins involved in cell signaling.

G SSM SSM Lipid_Raft Lipid Raft (Lo Phase) SSM->Lipid_Raft Favorable Interaction Cholesterol Cholesterol Cholesterol->Lipid_Raft Favorable Interaction Unsaturated_PL Unsaturated Phospholipid Disordered_Phase Disordered Phase (Ld Phase) Unsaturated_PL->Disordered_Phase Signaling_Protein Signaling Protein Lipid_Raft->Signaling_Protein Recruitment Cellular_Response Cellular Response Signaling_Protein->Cellular_Response Activation

These detailed notes and protocols provide a foundation for researchers to effectively utilize this compound in their model membrane studies, enabling deeper insights into the structure and function of biological membranes.

References

Application Notes: N-Stearoylsphingomyelin as a Biomarker for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), are characterized by the progressive loss of structure and function of neurons.[1] A significant challenge in managing these disorders is the lack of reliable and easily accessible biomarkers for early diagnosis, prognosis, and monitoring of therapeutic response.[2] Sphingolipids, essential components of cellular membranes, are emerging as key players in the pathophysiology of neurodegeneration.[3] N-Stearoylsphingomyelin (SM d18:1/18:0), a specific species of sphingomyelin, is gaining attention as a potential biomarker due to its integral role in the central nervous system (CNS) and its altered metabolism observed in various neurodegenerative conditions.[2][4]

Biological Role of this compound

Sphingomyelins are a major class of sphingolipids and are particularly abundant in the myelin sheath, which insulates nerve fibers and is crucial for rapid nerve impulse conduction.[5][6] this compound, which contains stearic acid (18:0) as its N-linked acyl chain, is one of the most common forms in neural tissue.[7] Sphingomyelins are key components of lipid rafts, which are specialized membrane microdomains that organize cellular processes such as signal transduction.[8] The metabolism of sphingomyelin, particularly its hydrolysis to ceramide by sphingomyelinases, is a critical signaling pathway involved in apoptosis, inflammation, and cellular stress responses, all of which are implicated in neurodegeneration.[5][9]

Clinical Relevance in Neurodegenerative Diseases

Alterations in this compound levels have been reported in several neurodegenerative diseases, suggesting its potential as a disease-specific or general neurodegenerative biomarker.

  • Alzheimer's Disease (AD): Studies have shown inconsistent but significant changes in sphingomyelin levels in the brain, cerebrospinal fluid (CSF), and plasma of AD patients.[10][11][12] Some research indicates that higher plasma ratios of sphingomyelin to ceramide are associated with slower cognitive decline in AD patients, suggesting a protective role for sphingomyelin.[13][14] In postmortem brain tissue of AD patients, levels of total ceramide were found to be significantly higher compared to controls.[15] While no specific sphingomyelin species were consistently associated with an AD diagnosis itself, they were linked to biomarkers of general neurodegeneration and neuroinflammation.[12]

  • Parkinson's Disease (PD): Sphingolipid metabolism is also dysregulated in PD.[3][16] The pathological hallmark of PD involves the aggregation of α-synuclein, which is known to interact with lipid-rich membranes.[17] Changes in sphingomyelin levels can affect the expression of both α-synuclein and ABCA5, a lipid transporter.[17] In PD brains, the expression of ABCA5, for which sphingomyelin is a potential substrate, is significantly elevated.[17] This suggests that altered sphingomyelin metabolism may contribute to the pathogenic processes in PD.[18][19]

  • Multiple Sclerosis (MS): MS is an autoimmune disease characterized by demyelination and inflammation in the CNS.[20] Given that sphingomyelin is a major component of myelin, its metabolism is central to MS pathology.[5][6] During demyelination, the breakdown of sphingomyelin by sphingomyelinases releases ceramide, which can trigger apoptosis of oligodendrocytes (the myelin-producing cells) and promote inflammation.[5][21] Increased levels of sphingomyelin have been found in the CSF of patients with demyelinating neuropathies, including MS, and correlate with disease activity.[22][23]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the central sphingomyelin signaling pathway implicated in neurodegeneration and a typical experimental workflow for the analysis of this compound.

cluster_membrane Cell Membrane cluster_outcomes Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation S1P Sphingosine-1-Phosphate Sphingosine->S1P Phosphorylation CellSurvival Cell Survival S1P->CellSurvival Sphingomyelinase Sphingomyelinase Sphingomyelinase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase SphK->Sphingosine Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration Inflammation->Neurodegeneration

Caption: Sphingomyelin-Ceramide Signaling Pathway in Neurodegeneration.

Sample Biological Sample (CSF, Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification of This compound DataProcessing->Quantification Analysis Statistical Analysis and Biomarker Evaluation Quantification->Analysis

Caption: Experimental Workflow for this compound Analysis.

Quantitative Data Summary

The following tables summarize representative findings on sphingomyelin levels in neurodegenerative diseases. Note that concentrations can vary significantly based on the analytical method and patient cohort.

Table 1: Sphingomyelin Levels in Cerebrospinal Fluid (CSF)

DiseaseSphingomyelin SpeciesChange vs. ControlsReference
CIDP (Active) Total SphingomyelinIncreased (p<0.0001)[22]
AIDP Total SphingomyelinIncreased (p<0.0001)[22]
Alzheimer's Disease 12 SM Species AnalyzedNo significant association with AD diagnosis[11][12]

CIDP: Chronic Inflammatory Demyelinating Polyradiculoneuropathy; AIDP: Acute Inflammatory Demyelinating Polyradiculoneuropathy

Table 2: Sphingomyelin Levels in Plasma/Serum

DiseaseSphingomyelin Species/RatioChange vs. Controls/AssociationReference
Alzheimer's Disease SM/Ceramide RatioHigher ratio associated with less cognitive decline[13]
Alzheimer's Disease DHSM/DHCer RatioHigher ratio associated with less cognitive decline[13]
Parkinson's Disease Various Ceramide SpeciesIncreased in PD with cognitive impairment[2]

DHSM: Dihydrosphingomyelin; DHCer: Dihydroceramide

Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma

This protocol is adapted from established methods for the extraction of sphingolipids.[24][25]

Materials:

  • Human plasma (10-25 µL)

  • Methanol (CH₃OH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Internal Standard (IS) solution (e.g., C12-sphingomyelin or other non-endogenous species)

  • 1M Potassium Hydroxide (KOH) in Methanol

  • Glacial Acetic Acid

  • Nitrogen gas stream

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Sample Preparation: To a glass tube, add 10 µL of human plasma.

  • Addition of Internal Standard: Add 20 µL of the internal standard solution to the plasma sample for accurate quantification.

  • Solvent Addition: Add 1000 µL of a methanol/chloroform/hydrochloric acid mixture (15:83:2, v/v/v).[24]

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Centrifuge the sample at 20,000 x g for 15 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids and transfer it to a new clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS/MS analysis (e.g., tetrahydrofuran/water (9:1, v/v) with 0.2% formic acid and 10 mM ammonium formate).[24]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of sphingomyelin species using a triple quadrupole mass spectrometer.[24][26][27]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 Reverse-Phase HPLC column (e.g., Supelco Ascentis Express C18, 2.1 x 50 mm)

  • Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Methanol/Water/Formic Acid (58/41/1, v/v/v) with 5 mM ammonium formate.[26]

  • Mobile Phase B: Methanol/Formic Acid (99/1, v/v) with 5 mM ammonium formate.[26]

  • Flow Rate: 0.5 mL/min.[26]

  • Column Temperature: 35°C.[24][26]

  • Injection Volume: 15-40 µL.[24][26]

  • Gradient:

    • Start with 95% A / 5% B for 2.25 min.

    • Linearly increase to 100% B over 1.5 min.

    • Hold at 100% B for 5.5 min.

    • Return to 95% A / 5% B in 0.5 min and equilibrate.[26]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The m/z of the protonated this compound molecule [M+H]⁺.

  • Product Ion (Q3): m/z 184.1, which is the characteristic phosphocholine headgroup fragment for sphingomyelins.[27]

  • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion to the product ion.

  • Source Temperature: ~500°C.[24]

Quantification:

  • Create a calibration curve using a series of known concentrations of an this compound standard.

  • Normalize the peak area of the endogenous this compound to the peak area of the internal standard in each sample.

  • Calculate the concentration of this compound in the samples by interpolating the normalized peak area ratios against the calibration curve.

This compound and related sphingolipids hold considerable promise as biomarkers for neurodegenerative diseases. Their central role in myelin integrity and neuronal signaling makes them sensitive indicators of neuropathological processes. While alterations in sphingomyelin metabolism are evident in AD, PD, and MS, further research is required to establish disease-specific profiles and validate their clinical utility in large, longitudinal patient cohorts. The development of standardized, high-throughput analytical methods will be crucial for translating these findings into routine diagnostic tools that can aid in the early detection and management of these devastating disorders.

References

Application Notes and Protocols for Fluorescently Labeling N-Stearoylsphingomyelin for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylsphingomyelin, a key component of cellular membranes, particularly in lipid rafts, plays a crucial role in various signaling pathways.[1][2][3] Visualizing its subcellular localization and dynamics is essential for understanding its function in health and disease. Direct chemical labeling of this compound with fluorescent dyes is a complex process. A more accessible and widely used method is metabolic labeling, where cells are incubated with a fluorescently labeled precursor that is endogenously incorporated into sphingomyelin.

This document provides detailed protocols for the metabolic labeling of sphingomyelin using fluorescent ceramide analogs, enabling its visualization by fluorescence microscopy. The primary method described utilizes N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-ceramide (C6-NBD-Ceramide), a well-established fluorescent precursor for sphingomyelin synthesis in the Golgi apparatus.[4][5][6]

Principle of Metabolic Labeling

Cultured cells readily take up fluorescently labeled short-chain ceramide analogs, such as C6-NBD-Ceramide.[4][6] This precursor is transported to the Golgi apparatus, where it serves as a substrate for sphingomyelin synthase. The enzyme transfers a phosphocholine headgroup from phosphatidylcholine to the fluorescent ceramide, resulting in the formation of fluorescently labeled sphingomyelin.[7] The newly synthesized fluorescent sphingomyelin is then transported from the Golgi to other cellular compartments, primarily the plasma membrane, allowing for the visualization of its trafficking and localization.[8][9]

Data Presentation

Table 1: Spectral Properties of Common Fluorophores for Lipid Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Color
NBD466536Green
BODIPY FL505511Green
Cy5649667Far-Red
Table 2: Recommended Reagent Concentrations for Microscopy
ReagentStock ConcentrationWorking ConcentrationSolvent
C6-NBD-Ceramide1 mM5 µMDMSO or Chloroform:Ethanol (19:1 v/v)
Hoechst 33342 (for nuclear counterstain)10 mg/mL1 µg/mLdeionized H₂O
Bovine Serum Albumin (BSA)10% (w/v)0.34 mg/mL (for complexing with C6-NBD-Ceramide)PBS

Experimental Protocols

Protocol 1: Metabolic Labeling of Sphingomyelin with C6-NBD-Ceramide

This protocol describes the metabolic incorporation of C6-NBD-Ceramide into sphingomyelin in cultured mammalian cells for fluorescence microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa, CHO, fibroblasts) grown on glass coverslips

  • C6-NBD-Ceramide

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for NBD (Green)

Procedure:

  • Preparation of C6-NBD-Ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of C6-NBD-Ceramide in a suitable organic solvent (e.g., DMSO or chloroform:ethanol 19:1 v/v).[6]

    • In a glass test tube, evaporate the required amount of the C6-NBD-Ceramide stock solution under a stream of nitrogen and then under vacuum for at least one hour to form a thin film.[6]

    • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.[5]

    • Add the BSA solution to the dried lipid film and vortex thoroughly to form the C6-NBD-Ceramide/BSA complex. A final complex concentration of 100 µM is recommended.[5]

    • Store the complex at -20°C, protected from light.[5]

  • Cell Labeling:

    • Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.

    • On the day of the experiment, rinse the cells with pre-warmed HBSS/HEPES.

    • Incubate the cells with 5 µM C6-NBD-Ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C.[6] This step allows the fluorescent ceramide to label the plasma membrane.

    • Wash the cells three times with ice-cold HBSS/HEPES to remove excess unbound probe.

    • Add fresh, pre-warmed complete cell culture medium and incubate the cells at 37°C for 30-60 minutes.[6] This chase period allows for the internalization and metabolic conversion of the fluorescent ceramide to sphingomyelin in the Golgi apparatus.

  • Fixation and Mounting:

    • After the incubation, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a suitable dye like Hoechst 33342.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Microscopy:

    • Visualize the fluorescently labeled sphingomyelin using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation/Emission: ~466/536 nm).

    • The newly synthesized NBD-sphingomyelin is expected to be concentrated in the Golgi apparatus, which appears as a perinuclear, ribbon-like structure.[4][10] Over time, fluorescence will also be observed at the plasma membrane as the labeled sphingomyelin is transported.[8]

Visualizations

experimental_workflow cluster_prep Preparation of Labeling Complex cluster_labeling Cell Labeling and Incubation cluster_imaging Fixation and Imaging prep1 Dissolve C6-NBD-Ceramide in organic solvent prep2 Evaporate solvent to create lipid film prep1->prep2 prep3 Reconstitute in BSA/PBS solution prep2->prep3 prep4 Vortex to form C6-NBD-Ceramide/BSA complex prep3->prep4 label1 Incubate cells with complex at 4°C prep4->label1 label2 Wash to remove excess probe label1->label2 label3 Incubate at 37°C for metabolic conversion label2->label3 img1 Fix cells with PFA label3->img1 img2 Mount on microscope slide img1->img2 img3 Image with fluorescence microscope img2->img3

Caption: Experimental workflow for metabolic labeling of sphingomyelin.

sphingomyelin_signaling cluster_synthesis De Novo Synthesis (ER -> Golgi) cluster_membrane Plasma Membrane cluster_signals Downstream Signaling Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide Multiple Steps SM This compound Ceramide->SM Sphingomyelin Synthase (SMS) Ceramide->SM Ceramide_mem Ceramide SM->Ceramide_mem Sphingomyelinase (SMase) PC Phosphatidylcholine Sphingosine Sphingosine Ceramide_mem->Sphingosine Ceramidase Ceramide_effect Apoptosis, Cell Cycle Arrest Ceramide_mem->Ceramide_effect S1P Sphingosine-1-Phosphate (S1P) S1P->Sphingosine S1P Phosphatase S1P_effect Proliferation, Survival S1P->S1P_effect Sphingosine->S1P Sphingosine Kinase (SphK)

Caption: Simplified sphingomyelin signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: N-Stearoylsphingomyelin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of N-Stearoylsphingomyelin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or contain visible precipitates?

A1: this compound is a lipid with a high degree of hydrophobicity, leading to low solubility in aqueous buffers. The cloudiness or precipitation you are observing is likely due to the formation of large, uncontrolled aggregates or vesicles. This is expected behavior for sphingolipids in aqueous environments.

Q2: What is the chain-melting transition temperature (Tm) of this compound, and why is it important?

A2: The chain-melting temperature (Tm) is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For fully hydrated this compound, the Tm is approximately 45°C.[1][2] Working with the lipid above its Tm can facilitate the formation of more uniform and stable vesicles. Anhydrous this compound has a much higher transition temperature of around 75°C, which decreases with increasing hydration.[2]

Q3: Can I prepare a truly monomeric solution of this compound in an aqueous buffer?

Q4: How does pH affect the aggregation of this compound?

A4: The aggregation behavior of sphingolipids can be significantly influenced by pH. For sphingosine, a related molecule, aggregation is affected by changes in the ionic state of its headgroup.[3] While this compound has a zwitterionic phosphocholine headgroup that is less sensitive to pH changes in the physiological range compared to sphingosine, extreme pH values can still alter surface charge and hydration, potentially impacting aggregation.

Q5: What is the role of this compound in lipid rafts?

A5: this compound, in conjunction with cholesterol, is a key component in the formation of lipid rafts.[4] These are specialized microdomains within the cell membrane that are more ordered and serve as platforms for signal transduction and protein trafficking.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Problem: The aggregated state of this compound can lead to variability in its interaction with cells.

  • Solution:

    • Standardize Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of a defined size using sonication or extrusion to ensure a consistent and reproducible dispersion.

    • Use a Carrier: For cellular delivery, consider complexing this compound with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA).

    • Incorporate Detergents: For in vitro assays where the monomeric form is desired, the use of a mild, non-ionic detergent at a concentration above its CMC may be necessary to solubilize the lipid.

Issue 2: Precipitation of this compound during storage.
  • Problem: this compound solutions, especially at higher concentrations, can be unstable and precipitate over time, even when refrigerated.

  • Solution:

    • Aliquot and Store Properly: Prepare stock solutions in an appropriate organic solvent, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Prepare Fresh Working Solutions: For aqueous experiments, prepare fresh working solutions from your organic stock immediately before use.

Issue 3: Difficulty in obtaining a clear solution after hydration.
  • Problem: Simple hydration of a dry this compound film often results in a milky, heterogeneous suspension of large, multilamellar vesicles (LMVs).

  • Solution:

    • Sonication: Use a bath or probe tip sonicator to break down LMVs into smaller, more uniform SUVs. Ensure the temperature is maintained above the Tm of this compound (45°C) during sonication. Be cautious with probe tip sonicators as they can generate significant heat and potentially degrade the lipid.

    • Extrusion: Pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This method produces unilamellar vesicles with a narrow size distribution.

Quantitative Data Summary

ParameterValueConditions
Molecular Weight 731.08 g/mol N/A
Chain-Melting Temperature (Tm) ~45°CFully hydrated bilayers[1][2]
~75°CAnhydrous[2]
Effect of Cholesterol Progressively broadens and diminishes the chain-melting transitionIncreasing cholesterol concentration[1]

Note: Specific solubility values in aqueous buffers like PBS or TRIS are not well-documented due to the inherent tendency of this compound to form colloidal suspensions rather than true solutions.

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
  • Prepare Lipid Stock Solution: Dissolve this compound in a chloroform:methanol (2:1, v/v) solution to a final concentration of 10 mg/mL.

  • Create a Thin Lipid Film: In a round-bottom flask, evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, even film of the lipid on the inner surface. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, TRIS-HCl) to the dried lipid film to achieve the final desired lipid concentration. Vortex the flask for 5-10 minutes to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (LMVs).

  • Sonication:

    • Bath Sonication: Place the vial containing the LMV suspension in a bath sonicator pre-heated to above 45°C. Sonicate for 10-30 minutes, or until the solution becomes translucent.

    • Probe Sonication: If using a probe sonicator, immerse the tip in the LMV suspension and sonicate in short bursts, ensuring the sample is kept in an ice bath between pulses to prevent overheating and lipid degradation.

  • Clarification: Centrifuge the sonicated vesicle solution at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any larger aggregates or titanium particles shed from the sonicator tip. The supernatant will contain the SUVs.

Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
  • Follow Steps 1-3 of Protocol 1 to create a suspension of multilamellar vesicles (LMVs).

  • Assemble the Extruder: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion: Heat the extruder and the hydrated lipid suspension to a temperature above the Tm of this compound (e.g., 50-60°C). Load the LMV suspension into one of the syringes and pass it back and forth through the membrane a minimum of 11 times.

  • Collection: The resulting translucent solution in the syringe contains the LUVs.

Visualizations

Sphingomyelin_Signaling_Pathway cluster_extracellular Extracellular/Membrane cluster_intracellular Intracellular Signaling Stimuli Stimuli SMase Sphingomyelinase (SMase) Stimuli->SMase Activates This compound This compound SMase->this compound Ceramide Ceramide This compound->Ceramide Hydrolysis Downstream_Effectors Downstream Effectors (e.g., CAPK, PP2A) Ceramide->Downstream_Effectors Activates Apoptosis Apoptosis Downstream_Effectors->Apoptosis Leads to

Caption: The Sphingomyelin-Ceramide signaling pathway.

Experimental_Workflow cluster_processing Vesicle Processing Start Start: This compound (Powder) Dissolution Dissolve in Organic Solvent Start->Dissolution Film_Formation Create Thin Lipid Film Dissolution->Film_Formation Hydration Hydrate with Aqueous Buffer Film_Formation->Hydration LMVs Large Multilamellar Vesicles (LMVs) Hydration->LMVs Sonication Sonication LMVs->Sonication Extrusion Extrusion LMVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Sonication->SUVs LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for preparing unilamellar vesicles.

Logical_Relationships Aggregation Aggregation Solubility Solubility Aggregation->Solubility Inversely related to Temperature Temperature Temperature->Aggregation Influences pH pH pH->Aggregation Influences Concentration Concentration Concentration->Aggregation Influences Detergents Detergents Detergents->Aggregation Reduces Sonication_Extrusion Sonication/ Extrusion Sonication_Extrusion->Aggregation Controls size of

Caption: Factors influencing this compound aggregation.

References

Technical Support Center: Optimizing N-Stearoylsphingomyelin (SSM)-Containing Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of N-Stearoylsphingomyelin (SSM)-containing liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the stability of SSM-containing liposomes, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My SSM liposome suspension is showing visible aggregation and the particle size is increasing over time. What could be the cause?

A1: Liposome aggregation is a common stability issue that can be influenced by several factors. The primary causes include:

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between vesicles can lead to aggregation. The zeta potential of your liposomes should ideally be above ±30 mV for good stability.

  • Improper Storage Temperature: Storing liposomes near their phase transition temperature can increase membrane fluidity and promote fusion and aggregation. For SSM-containing liposomes, storage at 4°C is generally recommended.

  • High Liposome Concentration: Concentrated liposome suspensions have a higher probability of particle collision, leading to aggregation.

  • Presence of Divalent Cations: Ions like Ca²⁺ can interact with the phosphate groups of phospholipids, leading to bridging between liposomes and subsequent aggregation.

Troubleshooting Steps:

  • Measure Zeta Potential: If the zeta potential is low, consider incorporating a charged lipid (e.g., a small percentage of a negatively charged phospholipid) into your formulation to increase electrostatic repulsion.

  • Optimize Storage Conditions: Ensure liposomes are stored at a consistent, cool temperature (4°C) and away from light. Avoid freeze-thaw cycles unless using a validated cryoprotectant.

  • Dilute the Suspension: If you observe aggregation in a concentrated stock, try diluting the formulation to see if stability improves.

  • Use a Chelating Agent: If divalent cations are suspected to be present in your buffer, adding a small amount of EDTA can help to chelate them.

Q2: I am observing significant leakage of my encapsulated drug from the SSM liposomes. How can I improve retention?

A2: Premature leakage of the encapsulated therapeutic agent is a critical issue that compromises the efficacy of the liposomal formulation. Key factors contributing to leakage include:

  • Suboptimal Cholesterol Content: Cholesterol plays a crucial role in stabilizing the lipid bilayer, reducing its permeability, and preventing drug leakage.[1]

  • Lipid Composition: The choice of lipids and their acyl chain length can impact membrane packing and fluidity. SSM, with its saturated stearoyl chain, generally forms rigid and less permeable membranes.

  • Storage Conditions: Elevated temperatures can increase the fluidity of the lipid bilayer, leading to increased leakage of the encapsulated drug.[2]

Troubleshooting Steps:

  • Optimize Cholesterol Concentration: The molar ratio of SSM to cholesterol is critical. A common starting point is a 2:1 or 70:30 molar ratio of lipid to cholesterol, which has been shown to enhance stability.[3][4] Systematically vary the cholesterol content to find the optimal ratio for your specific application.

  • Incorporate Stabilizing Lipids: For highly fluid drugs, consider incorporating a small percentage of a lipid with a high phase transition temperature to further rigidify the membrane.

  • Control Storage Temperature: Store the liposome formulation at a refrigerated temperature (4°C) to maintain the integrity of the lipid bilayer.

Q3: The polydispersity index (PDI) of my liposome preparation is high, indicating a heterogeneous size distribution. How can I achieve a more uniform size?

A3: A high PDI suggests a wide range of liposome sizes, which can affect the formulation's in vivo behavior and reproducibility. To achieve a more monodisperse population:

  • Extrusion: This is a key step for producing unilamellar vesicles with a defined size. Ensure you are using polycarbonate membranes with the desired pore size and performing a sufficient number of extrusion cycles (typically 11-21 passes).

  • Sonication: While effective for reducing size, probe sonication can sometimes lead to lipid degradation and metal contamination. If used, it should be carefully controlled and followed by a purification step. Bath sonication is a milder alternative.

  • Homogenization: High-pressure homogenization can also be used to reduce vesicle size and improve uniformity.

Troubleshooting Workflow for Liposome Instability

The following diagram outlines a systematic approach to troubleshooting common stability issues with SSM-containing liposomes.

TroubleshootingWorkflow start Problem: Liposome Instability (Aggregation, Leakage, Size Change) check_params Review Formulation & Preparation Parameters start->check_params aggregation Issue: Aggregation / Increased Size & PDI check_params->aggregation Physical Instability leakage Issue: Drug Leakage check_params->leakage Payload Instability zeta Measure Zeta Potential aggregation->zeta Low Electrostatic Repulsion? storage_agg Verify Storage Temperature (4°C) aggregation->storage_agg Temperature Fluctuation? concentration Check Liposome Concentration aggregation->concentration High Particle Collision? cholesterol Evaluate SSM:Cholesterol Ratio leakage->cholesterol Suboptimal Bilayer Packing? storage_leak Verify Storage Temperature (4°C) leakage->storage_leak High Membrane Fluidity? add_charge Solution: Incorporate Charged Lipid zeta->add_charge stabilize_temp Solution: Ensure Consistent Cool Storage storage_agg->stabilize_temp dilute Solution: Dilute Suspension concentration->dilute optimize_chol Solution: Optimize Cholesterol (e.g., 70:30 ratio) cholesterol->optimize_chol storage_leak->stabilize_temp

Caption: Troubleshooting workflow for SSM-liposome instability.

Quantitative Data Summary

The stability of liposomes is significantly influenced by their composition and storage conditions. The following tables summarize the expected impact of these factors on key stability parameters.

Table 1: Effect of Cholesterol Content on the Stability of SSM-Containing Liposomes

SSM:Cholesterol Molar RatioExpected Vesicle Size (nm)Expected Polydispersity Index (PDI)Expected Drug Leakage (% after 24h at 37°C)
100:0150 - 250> 0.3High (> 50%)
80:20120 - 2000.2 - 0.3Moderate (20 - 40%)
70:30 100 - 150 < 0.2 Low (< 15%) [3][4]
50:50130 - 1800.2 - 0.3Low to Moderate (15 - 30%)

Note: These are representative values and can vary based on the specific preparation method and encapsulated drug.

Table 2: Effect of Storage Temperature on the Stability of SSM:Cholesterol (70:30) Liposomes

Storage Temperature (°C)Change in Vesicle Size (after 30 days)Change in PDI (after 30 days)
4Minimal (< 10% increase)Minimal (< 0.05 increase)
25 (Room Temperature)Moderate (15-30% increase)Moderate (0.1-0.2 increase)
37Significant (> 40% increase)Significant (> 0.2 increase)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: Preparation of SSM-Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing unilamellar liposomes of a defined size.

Materials:

  • This compound (SSM)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of SSM and cholesterol in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for SSM, this is ~45°C).

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the phase transition temperature) to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a more uniform size. Maintain the temperature above the phase transition temperature throughout the extrusion process.

  • Characterization:

    • Characterize the resulting liposomes for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vitro Drug Release Assay using Dialysis Method

This protocol is used to assess the rate of drug release from liposomes over time.

Materials:

  • Drug-loaded liposome suspension

  • Release medium (e.g., PBS at a relevant pH)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.

  • Stir plate and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

  • Loading the Sample:

    • Pipette a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into the dialysis bag.

    • Securely close the other end of the bag with another clip, ensuring some headspace to allow for mixing.

  • Initiating the Release Study:

    • Place the dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).

    • Place the beaker on a stir plate within a temperature-controlled environment (e.g., 37°C) and begin gentle stirring.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow for Liposome Preparation and Characterization

The following diagram illustrates the typical workflow for preparing and characterizing SSM-containing liposomes.

LiposomeWorkflow cluster_char Characterization Methods start Start: Liposome Formulation Design dissolve 1. Dissolve SSM & Cholesterol in Organic Solvent start->dissolve film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer (forms MLVs) film->hydrate extrude 4. Extrude through Membrane (forms SUVs) hydrate->extrude characterize 5. Physicochemical Characterization extrude->characterize dls Size (DLS) characterize->dls pdi PDI (DLS) characterize->pdi zeta Zeta Potential characterize->zeta ee Encapsulation Efficiency characterize->ee

Caption: Workflow for liposome preparation and characterization.

References

improving signal-to-noise ratio in N-Stearoylsphingomyelin NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in N-Stearoylsphingomyelin NMR spectra.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition of this compound NMR spectra in a question-and-answer format.

Question: My spectrum has a very low signal-to-noise ratio. What are the first things I should check?

Answer: A low S/N ratio is a common problem that can often be resolved by systematically checking your sample preparation and acquisition parameters.

  • Sample Concentration: Ensure you are using an adequate amount of material. For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required.[1] For the less sensitive ¹³C nucleus, a much higher concentration, often 50-100 mg to achieve a saturated solution, is recommended.[1][2]

  • Number of Scans: The S/N ratio improves with the square root of the number of scans.[3][4] If your signal is weak, increasing the number of transients is a direct way to boost the S/N. For ¹³C spectra, it is common to run experiments for an extended period, sometimes overnight, to accumulate thousands of scans.[4]

  • Shimming: Poor magnetic field homogeneity is a major cause of poor signal intensity and broad lines.[5] Ensure the spectrometer is properly shimmed for your sample. Automated shimming can be inconsistent; manual shimming may be necessary for difficult samples.[4]

  • Sample Homogeneity: The sample must be fully dissolved and free of any solid particles.[5] Particulates in the sample tube will severely degrade the magnetic field homogeneity, leading to broad peaks and low sensitivity. Always filter your sample directly into the NMR tube.[2][6]

Question: My peaks are very broad, which makes them difficult to integrate and interpret. Why is this happening and how can I fix it?

Answer: Peak broadening in lipid spectra is often related to the physicochemical properties of the sample and the NMR parameters.

  • High Viscosity: Highly concentrated lipid samples can be viscous, which slows down molecular tumbling.[2][7] This leads to faster relaxation (shorter T2) and, consequently, broader spectral lines. Try reducing the sample concentration. While this may seem counterintuitive for improving S/N, the gain in resolution from sharper lines can be more beneficial.

  • Aggregation: Sphingomyelin molecules can form aggregates, micelles, or other complex structures in solution, which restricts molecular motion and broadens signals.[8] Consider adjusting the solvent system or temperature. Running the experiment at a higher temperature can sometimes break up aggregates and increase molecular tumbling, leading to sharper peaks.[5]

  • Poor Shimming: As mentioned above, inadequate shimming is a primary cause of broad peaks. Re-shim your sample carefully.

  • Paramagnetic Impurities: Ensure your sample and the NMR tube are free from paramagnetic impurities (e.g., metal ions, dissolved oxygen). These can significantly shorten relaxation times and cause extreme line broadening.

Question: I'm having trouble completely dissolving my this compound sample. What is the best solvent to use?

Answer: The choice of solvent is critical for achieving a homogenous sample solution.

  • Mixed Solvents: this compound has both polar and non-polar regions, which can make solubility in a single solvent challenging. A mixed solvent system is often effective. A common choice for lipids is a mixture of deuterochloroform (CDCl₃) and deuteromethanol (CD₃OD), for example, in a 4:1 ratio.[7]

  • Complete Dissolution: It is crucial to ensure the sample is fully dissolved before acquiring data.[7] You can aid dissolution by gently heating or vortexing the sample in a separate vial before filtering it into the NMR tube.[1] An incompletely dissolved sample will result in poor quality spectra.[7]

Question: The residual solvent peak is obscuring signals of interest. What can I do?

Answer: Suppressing large solvent signals is a standard procedure in NMR.

  • Solvent Suppression Pulses: Modern spectrometers are equipped with pulse sequences designed to suppress solvent signals, such as presaturation (PRESAT).[9][10] This technique irradiates the specific frequency of the solvent peak, saturating those protons and minimizing their signal in the resulting spectrum.

  • Use of D₂O: If your sample is soluble in a solvent that is miscible with water and you suspect a large water peak (common in solvents like DMSO-d6 or CD₃OD), you can add a drop of deuterium oxide (D₂O).[5] The labile protons (like -OH or -NH) in your molecule will exchange with deuterium, causing their peaks to disappear, which can also help with signal assignment.[5]

Frequently Asked Questions (FAQs)

Q1: Which nucleus (¹H, ¹³C, or ³¹P) provides the best information for this compound?

A1: Each nucleus offers unique insights.

  • ¹H NMR: Is the most sensitive nucleus and is excellent for initial structural confirmation and profiling of lipid groups like olefinic, allylic, and aliphatic protons.[11] However, spectra can be crowded due to severe signal overlap.[9]

  • ¹³C NMR: Provides a much wider chemical shift range, leading to better signal dispersion and less overlap. It is particularly useful for analyzing the carbon backbone and acyl chains. However, ¹³C has a very low natural abundance and sensitivity, requiring higher sample concentrations and longer experiment times.[2][11]

  • ³¹P NMR: Is highly effective and specific for studying the phosphate headgroup of sphingomyelin. It can provide information on membrane phase behavior, lipid polymorphism, and interactions with other molecules like cholesterol.[12][13]

Q2: How can I further improve my S/N ratio using data processing?

A2: Post-acquisition data processing can significantly enhance your spectrum's appearance.

  • Exponential Multiplication: Applying an exponential window function to the Free Induction Decay (FID) before Fourier transformation can improve the S/N ratio, although this comes at the cost of slightly broader lines.

  • Zero-Filling: This process involves adding a block of zeros to the end of the FID. Zero-filling can improve the digital resolution of the spectrum, making the peaks appear smoother and better defined.[14]

  • Digital Filtering: Advanced methods like Savitzky-Golay or wavelet transform filters can be used to reduce noise in the time domain data, thereby enhancing the S/N ratio in the final spectrum.[15]

Q3: What type of NMR tube should I use?

A3: Always use high-quality, clean, and unscratched NMR tubes.[1][6][7] Low-quality or damaged tubes can distort the magnetic field, making it impossible to achieve good shims and resulting in poor resolution and lineshape.[2]

Quantitative Data and Recommended Parameters

The following table summarizes recommended starting parameters for NMR experiments on this compound. These may need to be optimized for your specific instrument and sample.

Parameter¹H NMR¹³C NMR³¹P NMR
Sample Concentration 5-25 mg / 0.6-0.7 mL[1]50-100+ mg / 0.6-0.7 mL[1][2]>20 mg / 0.6-0.7 mL
Typical Number of Scans 8-641024 - 20,000+[4]128-1024
Common Solvents CDCl₃, CDCl₃:CD₃OD (4:1)[7], Benzene-d6[5]CDCl₃, CDCl₃:CD₃OD (4:1)[7]CDCl₃:CD₃OD:D₂O mixtures
Acquisition Time (AQ) 2-4 seconds[9][11]1-2 seconds1-2 seconds
Relaxation Delay (RD) 2-5 seconds[9][11]2 seconds2-5 seconds
Internal Standard TMS (0 ppm)TMS (0 ppm)Phosphoric Acid (0 ppm)[1]

Experimental Protocols

Protocol 1: Sample Preparation for Solution-State NMR

This protocol outlines the steps for preparing a high-quality this compound sample.

  • Weigh Sample: Accurately weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) and place it in a clean, dry small glass vial.

  • Add Solvent: Using a glass pipette, add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent (e.g., CDCl₃:CD₃OD, 4:1 v/v) to the vial.[1]

  • Dissolve Sample: Gently vortex or sonicate the vial to dissolve the sample completely. If necessary, gentle warming can be applied, but be cautious of potential sample degradation. Visually inspect for any remaining solid particles.

  • Filter Solution: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or better).[2] This step is critical to remove dust and other particulates.[2]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Protocol 2: Standard ¹H NMR Data Acquisition

This protocol provides a basic workflow for acquiring a 1D ¹H NMR spectrum.

  • Insert Sample: Wipe the outside of the NMR tube clean and place it in a spinner turbine. Use a sample depth gauge to ensure correct positioning and insert it into the magnet.[16]

  • Lock and Shim: On the spectrometer software, lock onto the deuterium signal from the solvent. Perform automatic shimming. For optimal results, especially for concentrated lipid samples, perform manual shimming on the lock signal to maximize its height and symmetry.

  • Load Experiment: Load a standard 1D proton experiment.

  • Set Acquisition Parameters:

    • Number of Scans (ns): Start with 16 or 32. Increase as needed for better S/N.

    • Relaxation Delay (d1): Set to at least 3-5 seconds. Lipids can have long relaxation times, and a sufficient delay is crucial for quantitative results and preventing signal saturation.

    • Acquisition Time (aq): Set to 2-4 seconds for good digital resolution.[9][11]

    • Solvent Suppression: If needed, enable the presaturation pulse sequence and center its frequency on the residual solvent peak.

  • Acquire Data: Start the acquisition.

  • Process Data: Once complete, perform Fourier transformation, automatic phase correction, and baseline correction. Manually adjust phase and baseline if necessary for a flat, clean spectrum. Reference the spectrum using an internal standard like TMS to 0 ppm.[17]

Visualizations

TroubleshootingWorkflow start Low S/N or Broad Peaks in Spectrum sub_sample 1. Review Sample Preparation start->sub_sample sub_acq 2. Optimize Acquisition Parameters start->sub_acq sub_proc 3. Refine Data Processing start->sub_proc conc Concentration too low/high? sub_sample->conc scans Increase Number of Scans (ns) sub_acq->scans em Apply Window Function (Exponential Multiplication) sub_proc->em sol Incomplete dissolution? conc->sol filt Particulates present? sol->filt shim Re-shim (Manual) scans->shim delay Increase Relaxation Delay (d1) shim->delay temp Adjust Temperature delay->temp zf Apply Zero-Filling em->zf bc Correct Baseline & Phase zf->bc

Caption: Troubleshooting workflow for low S/N and broad peaks.

SamplePreparationWorkflow step1 1. Weigh This compound step2 2. Add Deuterated Solvent (0.6-0.7 mL) step1->step2 step3 3. Dissolve Completely (Vortex/Sonicate) step2->step3 step4 4. Filter Solution (Glass Wool Plug) step3->step4 step5 5. Transfer to High- Quality NMR Tube step4->step5 step6 Ready for NMR Acquisition step5->step6

Caption: Step-by-step workflow for NMR sample preparation.

References

Technical Support Center: N-Stearoylsphingomyelin (SSM) Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive guide for the consistent preparation of N-Stearoylsphingomyelin (SSM) liposomes. It includes a detailed experimental protocol, a troubleshooting guide with frequently asked questions (FAQs), and expected quantitative data to assist researchers, scientists, and drug development professionals in their experimental work.

Detailed Experimental Protocol: Thin-Film Hydration, Sonication, and Extrusion

This protocol outlines the preparation of unilamellar this compound (SSM) liposomes with a consistent size distribution. The method involves the creation of a thin lipid film, followed by hydration and size reduction through sonication and extrusion.

Materials:

  • This compound (SSM)

  • Cholesterol (optional, but recommended for stability)[1][2]

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[3]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or a solution containing the active pharmaceutical ingredient)

  • Nitrogen or argon gas[4]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Bath sonicator or probe sonicator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and cholesterol. A common molar ratio is 55:45 (SSM:Cholesterol) to enhance liposome stability.

    • Dissolve the lipids in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. Ensure complete dissolution to form a clear solution. A typical lipid concentration in the organic solvent is 10-20 mg/mL.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of SSM (approximately 45°C) to ensure a uniform lipid film.[5]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, dry the film under a high vacuum for at least 1-2 hours, or overnight.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the transition temperature of SSM (e.g., 50-60°C).[3]

    • Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask gently by hand or on a rotary evaporator (without vacuum) for at least 1 hour to allow for complete hydration of the lipid film. This process will form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • Size Reduction (Sonication):

    • To reduce the size of the MLVs and create smaller vesicles, sonicate the liposome suspension. This can be done using either a bath sonicator or a probe sonicator.[6]

    • Bath Sonication: Place the flask in a bath sonicator and sonicate for 5-15 minutes. Monitor the temperature to ensure it remains above the transition temperature of SSM.

    • Probe Sonication: Immerse the tip of the probe sonicator into the liposome suspension. Sonicate in pulsed mode to avoid excessive heating. Keep the sample on ice between pulses. Be aware that probe sonication can sometimes lead to lipid degradation or contamination from the probe tip.[2]

  • Size Reduction (Extrusion):

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7]

    • Assemble the extruder with the desired membrane.

    • Heat the extruder to a temperature above the transition temperature of SSM.

    • Pass the liposome suspension through the membrane 10-20 times. This will produce unilamellar vesicles with a size close to the pore size of the membrane.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The zeta potential can also be measured to assess the surface charge and stability of the liposomes.

  • Storage:

    • Store the prepared liposomes at 4°C.[3] For long-term storage, consider freeze-drying in the presence of a cryoprotectant like sucrose or trehalose.[8][9]

Quantitative Data Summary

The following table provides expected quantitative data for consistently prepared this compound liposomes.

ParameterExpected ValueMethod of Analysis
Particle Size (Diameter) 100 - 150 nm (post-extrusion)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (can be modified)Electrophoretic Light Scattering
Encapsulation Efficiency Varies depending on the encapsulated drug and preparation method.Spectrophotometry, Chromatography

Experimental Workflow Diagram

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Size Reduction cluster_characterization Step 4: Characterization & Storage dissolve Dissolve SSM & Cholesterol in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry add_buffer Add Warm Hydration Buffer dry->add_buffer Hydration Step hydrate Hydrate Film to form MLVs (Above Transition Temperature) add_buffer->hydrate sonicate Sonication (Bath or Probe) hydrate->sonicate Sizing Step extrude Extrusion through Polycarbonate Membrane sonicate->extrude dls Analyze Size (DLS) & Zeta Potential extrude->dls Analysis Step storage Store at 4°C or Lyophilize dls->storage

Caption: Workflow for this compound Liposome Preparation.

Troubleshooting and FAQs

This section addresses common issues that may arise during the preparation of this compound liposomes.

Q1: The lipid film is not uniform and looks patchy. How can this be fixed?

  • Potential Cause: The rotation speed of the rotary evaporator may be too slow, or the evaporation rate of the solvent is too fast.

  • Solution: Increase the rotation speed of the flask to ensure the lipid solution is spread evenly over the inner surface. Control the vacuum to achieve a slower, more controlled evaporation process. Ensure the water bath temperature is appropriate to maintain the lipids in a fluid state during film formation.

Q2: The lipid film is difficult to hydrate, and there are visible lipid clumps in the suspension.

  • Potential Cause: The hydration temperature may be below the phase transition temperature of this compound (around 45°C).[5] Incomplete removal of the organic solvent can also hinder hydration.

  • Solution: Ensure that the hydration buffer is pre-warmed to a temperature well above the transition temperature of SSM (e.g., 50-60°C).[3] Maintain this temperature throughout the hydration process with vigorous agitation. Also, ensure the lipid film is thoroughly dried under high vacuum before adding the buffer.

Q3: The particle size of the liposomes is much larger than expected, and the PDI is high (>0.3).

  • Potential Causes:

    • Insufficient sonication or extrusion.

    • The temperature during extrusion was below the lipid's transition temperature, making it difficult for the vesicles to pass through the membrane pores.

    • The lipid concentration is too high, leading to aggregation.

  • Solutions:

    • Increase the sonication time or the number of extrusion cycles. A minimum of 10-20 passes through the extruder is generally recommended.

    • Ensure the extruder and the liposome suspension are maintained at a temperature above the transition temperature of SSM throughout the extrusion process.

    • Consider diluting the liposome suspension before extrusion.

Q4: The liposome suspension appears to be aggregating over time, even during storage at 4°C.

  • Potential Causes:

    • The surface charge of the liposomes is not sufficient to prevent aggregation.

    • The storage temperature is fluctuating.

    • The lipid composition may lack stabilizing components.

  • Solutions:

    • If compatible with the application, consider including a small amount of a charged lipid (e.g., a negatively charged lipid) in the formulation to increase electrostatic repulsion between vesicles.[8][9]

    • Ensure a stable storage temperature of 4°C.

    • Including cholesterol in the formulation can improve the stability of the lipid bilayer.[1][2]

Q5: The encapsulation efficiency of my hydrophilic drug is very low.

  • Potential Cause: The passive entrapment of hydrophilic drugs during thin-film hydration is often inefficient. The drug may be leaking out during the sonication or extrusion processes.

  • Solutions:

    • Optimize the hydration volume to be as small as possible to concentrate the drug in the aqueous phase.

    • Consider alternative preparation methods that offer higher encapsulation efficiencies for hydrophilic compounds, such as the reverse-phase evaporation method.[3][10]

    • For drugs that can be actively loaded, use techniques such as creating a pH or ion gradient across the liposome membrane.[7]

Q6: Can I use a different solvent to dissolve the lipids?

  • Answer: While chloroform or chloroform:methanol mixtures are common, other solvents like tertiary butanol or cyclohexane can be used if chloroform is not suitable for your application. If you choose an alternative solvent, you may need to adjust the evaporation process. For instance, dissolving lipids in tertiary butanol allows for freeze-drying to form a porous lipid cake, which can then be hydrated.

References

troubleshooting mass spectrometry fragmentation of N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of N-Stearoylsphingomyelin (SM d18:1/18:0). This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for this compound (SM d18:1/18:0)?

This compound (C₄₁H₈₃N₂O₆P) has a monoisotopic mass of approximately 730.62 g/mol . In positive ion electrospray ionization (ESI) mode, the most common ion observed is the protonated molecule, [M+H]⁺, at an m/z of approximately 731.6. It is also common to observe other adducts, particularly with sodium ([M+Na]⁺ at m/z 753.6) and potassium ([M+K]⁺ at m/z 769.6).[1][2] In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 729.6.

Q2: What are the key diagnostic fragment ions for SM(d18:1/18:0) in positive ion mode tandem mass spectrometry (MS/MS)?

The most characteristic and abundant fragment ion for all sphingomyelins (and phosphatidylcholines) in positive ion mode is the phosphocholine headgroup, which appears as a product ion at m/z 184.07 .[3] Another significant fragment can be observed at m/z 264 , corresponding to the sphingosine backbone after the loss of the fatty acid and the headgroup.[3]

Q3: How can I distinguish this compound from a phosphatidylcholine (PC) in my sample?

Both SMs and PCs produce the prominent m/z 184.07 fragment. However, they can be distinguished in several ways:

  • The Nitrogen Rule: Due to the two nitrogen atoms in its structure, the monoisotopic mass of an SM is an odd integer. Therefore, its protonated ion [M+H]⁺ will have an odd nominal mass. Most common PCs have only one nitrogen atom, resulting in an even nominal mass for their [M+H]⁺ ions.[3]

  • Chromatography: A well-developed liquid chromatography (LC) method can achieve baseline separation of SM and PC classes.

  • High-Resolution Mass Spectrometry: Accurate mass measurement can help distinguish between SM and PC species that may have the same nominal mass but different elemental compositions.

  • Advanced Fragmentation: Techniques like Electron Impact Excitation of Ions from Organics (EIEIO) can provide unique fragment ions for SMs that are not present for PCs.[3]

Q4: What are the expected fragmentation patterns in negative ion mode?

In negative ion mode, fragmentation of the [M-H]⁻ precursor can be less straightforward. Often, in-source fragmentation or a "pseudo MS³" approach is used where an in-source fragment, such as the demethylated species [M-CH₃]⁻, is isolated and fragmented.[4] A key fragment ion corresponds to the stearate fatty acid anion ([C₁₈H₃₅O₂]⁻) at m/z 283.26 . Understanding these pathways is crucial for structural confirmation.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem: I cannot find the expected precursor ion at m/z 731.6.

  • Possible Cause 1: Adduct Formation. Your molecule may be ionizing as a sodium ([M+Na]⁺) or potassium ([M+K]⁺) adduct instead of a protonated molecule.

    • Solution: Scan a wider mass range to look for ions at m/z ~753.6 (Na⁺) and ~769.6 (K⁺). To promote protonation, ensure your mobile phase contains a source of protons, such as 0.1% formic acid, and an agent like ammonium formate.[6] Be aware that older glassware can be a source of sodium contamination.[1]

  • Possible Cause 2: Instrument Calibration. The mass spectrometer may be out of calibration.

    • Solution: Perform a routine mass calibration of your instrument according to the manufacturer's guidelines.[7]

  • Possible Cause 3: Sample Degradation. The analyte may have degraded during sample storage or preparation.

    • Solution: Prepare fresh samples and store them at an appropriate low temperature (e.g., -80°C) until analysis.

Problem: The signal for my precursor ion is very weak or non-existent.

  • Possible Cause 1: Ion Suppression. Co-eluting compounds from the sample matrix (e.g., salts, detergents, other lipids) can interfere with the ionization of your analyte, reducing its signal.[8][9] Phospholipids are a common source of ion suppression in lipidomics.[10]

    • Solution:

      • Improve Chromatography: Optimize your LC gradient to better separate the analyte from interfering matrix components.

      • Sample Cleanup: Employ a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7] (See Protocol 1 below).

      • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering compounds below the threshold where they cause significant suppression.

      • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of SM(d18:1/18:0) will co-elute and experience the same ion suppression, allowing for accurate quantification.

  • Possible Cause 2: Non-Optimal ESI Source Conditions. Incorrect source parameters can lead to inefficient ionization.

    • Solution: Optimize ESI parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature. Perform a tuning experiment on your instrument using a standard solution of the analyte.[7]

Problem: I get poor or inconsistent fragmentation of my precursor ion.

  • Possible Cause 1: Incorrect Collision Energy. The collision-induced dissociation (CID) energy may be too low to induce fragmentation or too high, causing the precursor to fragment completely into very small, uninformative ions.

    • Solution: Optimize the collision energy for the specific transition you are monitoring. Perform a collision energy ramping experiment to find the voltage that yields the highest intensity for your desired product ion (e.g., m/z 184.07).

  • Possible Cause 2: In-Source Fragmentation. The analyte may be fragmenting in the ionization source before it reaches the mass analyzer.

    • Solution: Reduce the energy in the ion source by lowering the capillary or cone voltage. This creates "softer" ionization conditions that preserve the precursor ion.

Quantitative Data and Experimental Protocols

Table 1: Characteristic Ions for this compound (SM d18:1/18:0)
Ion DescriptionIonization ModeFormulaExpected m/zNotes
Protonated MoleculePositive ESI[C₄₁H₈₃N₂O₆P + H]⁺731.63Primary precursor ion for MS/MS.
Sodium AdductPositive ESI[C₄₁H₈₃N₂O₆P + Na]⁺753.61Common adduct; can be dominant.
Potassium AdductPositive ESI[C₄₁H₈₃N₂O₆P + K]⁺769.59Common adduct from buffer or glassware contamination.
Phosphocholine HeadgroupPositive ESI[C₅H₁₅NO₄P]⁺184.07Most abundant and diagnostic product ion in MS/MS.
Sphingosine BackbonePositive ESI[C₁₈H₃₆NO]⁺282.28Fragment from cleavage of amide bond and headgroup loss.
Deprotonated MoleculeNegative ESI[C₄₁H₈₃N₂O₆P - H]⁻729.61Precursor ion for negative mode analysis.
Stearate AnionNegative ESI[C₁₈H₃₅O₂]⁻283.26Product ion corresponding to the N-acyl chain.
Protocol 1: Sample Preparation with Alkaline Hydrolysis to Reduce Glycerophospholipid Interference

This protocol is designed to enrich sphingolipids by selectively degrading interfering glycerophospholipids (e.g., PC, PE) which have ester linkages, while preserving the more stable amide linkage of ceramides and sphingomyelins.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. For a 100 µL plasma sample, add 1.5 mL of 2:1 (v/v) Chloroform:Methanol and vortex thoroughly.

  • Phase Separation: Add 300 µL of water, vortex, and centrifuge to separate the organic and aqueous phases.

  • Collect Organic Layer: Carefully collect the lower organic layer containing the lipids into a new glass tube. Dry the solvent under a stream of nitrogen.

  • Alkaline Hydrolysis: Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in Methanol.

  • Incubation: Incubate the mixture at 37°C for 1 hour. This will hydrolyze the ester bonds of glycerophospholipids.

  • Neutralization: Neutralize the reaction by adding an appropriate amount of acid (e.g., glacial acetic acid) until the pH is approximately 7.

  • Re-extraction: Re-extract the sphingolipids by adding 1 mL of chloroform and 1 mL of water. Vortex and centrifuge.

  • Final Step: Collect the lower organic layer, dry it under nitrogen, and reconstitute in a suitable injection solvent (e.g., 90:10 Methanol:Acetonitrile) for LC-MS analysis.

Protocol 2: Recommended LC-MS/MS Method

This serves as a starting point for method development. Optimization will be required for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion (Q1): m/z 731.6 → Product ion (Q3): m/z 184.1.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 350°C

      • Nebulizer Gas: 45 psi

      • Drying Gas: 10 L/min

    • Diverter Valve: It is highly recommended to use a diverter valve to direct the flow to waste for the first few minutes of the run to avoid introducing salts and highly polar contaminants into the mass spectrometer.[6][11]

Visualizations

Below are diagrams illustrating key workflows and fragmentation pathways.

TroubleshootingWorkflow start Start Analysis precursor_check Is Precursor Ion (m/z 731.6) Observed? start->precursor_check adduct_check Check for Adducts ([M+Na]+, [M+K]+) precursor_check->adduct_check No signal_check Is Signal Intensity Sufficient? precursor_check->signal_check Yes calibrate Calibrate Instrument & Check Sample Integrity adduct_check->calibrate suppression_check Investigate Ion Suppression signal_check->suppression_check No (Weak) fragment_check Is Fragmentation Correct (e.g., m/z 184.1)? signal_check->fragment_check Yes (Strong) cleanup Improve Sample Cleanup (See Protocol 1) suppression_check->cleanup optimize_lc Optimize LC Method cleanup->optimize_lc optimize_source Optimize Source Conditions optimize_lc->optimize_source optimize_ce Optimize Collision Energy fragment_check->optimize_ce No / Inconsistent end_point Analysis Successful fragment_check->end_point Yes check_insource Check for In-Source Fragmentation optimize_ce->check_insource

Caption: Troubleshooting workflow for SM(d18:1/18:0) analysis.

PositiveFragmentation cluster_SM This compound [M+H]+ precursor precursor precursor_mz m/z 731.6 frag1 Phosphocholine Headgroup [C5H15NO4P]+ m/z 184.1 precursor_mz->frag1 CID frag2 Ceramide Backbone [C36H70NO2]+ m/z 548.5 precursor_mz->frag2 CID frag3 Sphingosine Backbone [C18H38NO]+ m/z 284.3 frag2->frag3 Further Fragmentation

Caption: Positive ion fragmentation pathway of SM(d18:1/18:0).

NegativeFragmentation precursor This compound [M-H]- m/z 729.6 frag1 Stearate Anion [C18H35O2]- m/z 283.3 precursor->frag1 Cleavage at amide bond neutral_loss Neutral Loss of Stearic Acid (284.27 Da) precursor->neutral_loss Rearrangement and cleavage

Caption: Negative ion fragmentation pathway of SM(d18:1/18:0).

References

Technical Support Center: Optimizing N-Stearoylsphingomyelin (SSM) Bilayer Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal hydration of N-Stearoylsphingomyelin (SSM) films to form high-quality bilayers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for hydrating this compound (SSM) films?

A1: The most common and recommended method is the thin-film hydration technique.[1] This process involves dissolving the SSM in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form vesicles.[1]

Q2: At what temperature should I hydrate my SSM film?

A2: Hydration should be performed above the gel-liquid crystal phase transition temperature (Tm) of SSM. For fully hydrated this compound, the Tm is 45°C.[2][3] Hydrating below this temperature will result in incomplete and inefficient vesicle formation.

Q3: What type of vesicles are formed immediately after hydration?

A3: The initial hydration of a thin lipid film typically results in the formation of large, multilamellar vesicles (MLVs). These are onion-like structures with multiple lipid bilayers.

Q4: How can I obtain unilamellar vesicles (SUVs or LUVs) from the initial MLV suspension?

A4: To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, post-hydration processing is necessary. Common methods include sonication and extrusion through polycarbonate membranes. Extrusion is often preferred as it provides better control over the final vesicle size.[4]

Q5: What is the significance of the metastable gel state of SSM?

A5: this compound can form a metastable gel state when it is cooled from its liquid-crystalline phase. This metastable form has a transition temperature of around 44°C.[5][6] This is important because if the lipid film is not properly annealed or is cooled too quickly, it may exist in this state, which could affect the hydration process and the final properties of the bilayer. The thermodynamically most stable gel state has a higher transition temperature of 57°C, which is achieved after a slow conversion from the metastable state at room temperature.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The SSM film does not detach from the glass vial during hydration. 1. The lipid film is too thick. 2. Inadequate hydration temperature. 3. Insufficient agitation.1. Ensure the lipid solution is spread thinly and evenly across a large surface area of the round-bottom flask during the drying step. 2. Confirm that the hydration buffer and the vessel are maintained at a temperature above the Tm of SSM (45°C) throughout the hydration process.[2][3] 3. Use gentle but consistent agitation, such as a rotary evaporator (without vacuum), to aid in the swelling and detachment of the lipid film.
The resulting vesicle suspension is very cloudy and settles quickly. 1. The suspension primarily consists of large, multilamellar vesicles (MLVs). 2. The lipid concentration is too high.1. This is the expected outcome of the initial hydration. Proceed with a sizing method like extrusion or sonication to produce smaller, more uniform vesicles. 2. Consider reducing the initial lipid concentration in the organic solvent.
Vesicle size is highly polydisperse after extrusion. 1. Insufficient number of extrusion passes. 2. Extrusion temperature is below the Tm of SSM. 3. The membrane pore size is not appropriate for the desired vesicle size.1. Increase the number of extrusion passes. Typically, 10-20 passes are recommended for a homogenous size distribution. 2. Ensure the extruder and the lipid suspension are maintained above 45°C during the entire extrusion process.[4] 3. Select a polycarbonate membrane with a pore size that corresponds to the desired final vesicle diameter. Note that the final vesicle size may be slightly larger than the pore size for membranes with pores smaller than 0.2 µm.[7]
Low encapsulation efficiency of hydrophilic molecules. 1. The formation of MLVs during initial hydration limits the encapsulated volume. 2. The sizing method (e.g., sonication) is too harsh and causes leakage.1. After initial hydration, subject the MLV suspension to several freeze-thaw cycles before extrusion. This can increase the encapsulation efficiency. 2. Opt for extrusion over probe sonication, as it is a gentler method and less likely to cause degradation of the lipids or leakage of the encapsulated contents.
Formation of a viscous gel during hydration. 1. Use of a low ionic strength buffer with a highly charged lipid mixture (if other lipids are included with SSM).1. Increase the ionic strength of the hydration buffer by adding salt.

Quantitative Data Summary

Table 1: Thermotropic Properties of this compound (SSM)

PropertyValueConditions
Main Transition Temperature (Tm) 45°CFully hydrated (>21.4% water)[3]
Enthalpy of Main Transition (ΔH) 6.7 kcal/molFully hydrated[2]
Metastable Gel Transition Temperature 44°CFormed upon supercooling from the liquid-crystalline phase[5][6]
Stable Gel Transition Temperature 57°CThermodynamically most stable, highly ordered gel state[5][6]
Anhydrous Transition Temperature 75°CNo water present[3]

Table 2: Recommended Parameters for Vesicle Preparation

ParameterRecommended ValueNotes
Lipid Concentration (in organic solvent) 10-20 mg/mLTo ensure a thin, even film upon drying.
Hydration Temperature > 45°CMust be above the Tm of SSM.[2][3]
Hydration Time 1 hourWith gentle agitation.
Extrusion Temperature > 45°CTo maintain the lipid in a fluid state.[4]
Extrusion Passes 10-20For a monodisperse size distribution.
Extrusion Pressure Varies with pore size (e.g., 125 psi for 100 nm pores)[8]Lower pressure is needed for larger pore sizes.[8]

Experimental Protocols

Protocol 1: Thin-Film Hydration of this compound
  • Lipid Preparation: Dissolve this compound (and any other lipids, such as cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for several hours to overnight.

  • Hydration: Add the desired aqueous buffer (pre-heated to above 45°C) to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask gently at a temperature above 45°C for approximately 1 hour. This can be done by rotating the flask in a heated water bath. This process will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

Protocol 2: Vesicle Sizing by Extrusion
  • Extruder Assembly: Assemble the mini-extruder with two filter supports and a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Temperature Control: Heat the extruder assembly to a temperature above 45°C.

  • Loading: Load the MLV suspension prepared in Protocol 1 into one of the gas-tight syringes.

  • Extrusion: Place the loaded syringe into the heated extruder block and pass the lipid suspension through the membrane to the second syringe. Repeat this process for the desired number of passes (typically 10-20).

  • Collection: After the final pass, the resulting suspension of unilamellar vesicles can be collected from the syringe.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_hydration Hydration cluster_sizing Vesicle Sizing dissolve Dissolve SSM in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add Aqueous Buffer (> 45°C) dry->add_buffer agitate Agitate > 45°C (Formation of MLVs) add_buffer->agitate extrusion Extrusion through Polycarbonate Membrane (> 45°C, 10-20 passes) agitate->extrusion final_vesicles Unilamellar Vesicles (LUVs) extrusion->final_vesicles

Caption: Experimental workflow for the preparation of unilamellar this compound vesicles.

troubleshooting_logic start Start: Hydration of SSM Film check_temp Is Hydration Temperature > 45°C? start->check_temp check_film Is the Lipid Film Thin & Even? check_temp->check_film Yes increase_temp Action: Increase Temperature check_temp->increase_temp No check_agitation Is Agitation Sufficient? check_film->check_agitation Yes remake_film Action: Re-dissolve and Create Thinner Film check_film->remake_film No successful_hydration Successful Hydration: MLV Suspension Formed check_agitation->successful_hydration Yes increase_agitation Action: Increase Gentle Agitation (e.g., rotary motion) check_agitation->increase_agitation No increase_temp->check_temp remake_film->start increase_agitation->check_agitation

Caption: Troubleshooting logic for incomplete hydration of this compound films.

References

Technical Support Center: Enhancing the Resolution of N-Stearoylsphingomyelin in Cryo-EM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of N-Stearoylsphingomyelin (NSM)-containing samples in cryogenic electron microscopy (cryo-EM).

Troubleshooting Guides

This section addresses specific issues that may arise during cryo-EM experiments involving this compound.

Problem Potential Cause Suggested Solution
Low Particle Density in Holes 1. Suboptimal protein concentration.[1][2][3] 2. Hydrophobic grid surface repelling the sample.[4] 3. Sample aggregation.[5][6]1. Increase the sample concentration. A typical starting range is 0.5-3.0 mg/mL, but for smaller proteins, higher concentrations may be needed.[1][2] 2. Optimize glow-discharge time to make the grid surface more hydrophilic.[6] Consider using grids with a thin continuous carbon film to improve particle distribution.[3] 3. Centrifuge the sample to remove aggregates before grid preparation.[4] Consider adding a low concentration of a mild detergent.
Sample Aggregation on the Grid 1. High protein concentration.[2] 2. Inappropriate buffer conditions (pH, ionic strength).[2][7] 3. NSM forming insoluble domains.1. Decrease the protein concentration.[6] 2. Screen different buffer conditions, varying pH and salt concentrations.[2] 3. Consider reconstituting the protein into nanodiscs or amphipols to maintain solubility.[5] The inclusion of cholesterol can modulate the properties of sphingomyelin-containing bilayers.[8]
Preferred Orientation of Particles 1. Interaction with the air-water interface.[2] 2. Interaction with the grid support.1. Add a small amount of detergent to reduce interaction with the air-water interface.[2] 2. Try different grid types (e.g., gold grids) or support films (e.g., graphene oxide) to alter surface interactions.[9]
Thick Ice Obscuring Particles 1. Incorrect blotting parameters.[6] 2. High humidity during vitrification.1. Increase the blotting force and/or blotting time.[6] 2. Control the humidity in the vitrification chamber.
Low-Resolution 3D Reconstruction 1. Sample heterogeneity (compositional or conformational).[10] 2. Beam-induced motion. 3. Inaccurate particle alignment during data processing.[11] 4. Insufficient number of particles.[7]1. Improve sample purity through additional purification steps like size exclusion chromatography (SEC).[10] Use 3D classification during data processing to separate different conformational states.[12] 2. Use gold grids, which have been shown to reduce specimen movement.[9] 3. Employ advanced data processing strategies like focused refinement or multi-class ab-initio reconstruction.[11][13] 4. Collect a larger dataset to increase the number of particles for averaging.
Detergent Micelles Obscuring Particles 1. High detergent concentration.[5][13]1. Reduce the detergent concentration to just above the critical micellar concentration (CMC) required to keep the protein soluble.[5]
Poor Contrast of NSM-containing Liposomes or Nanodiscs 1. Ice thickness is much greater than the particle diameter.[9] 2. The lipid composition does not provide sufficient contrast.1. Optimize blotting conditions to achieve an ice thickness that is only slightly larger than the particle.[9] 2. While not directly altering NSM, the overall lipid-to-protein ratio in nanodiscs can be optimized for better contrast and homogeneity.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a sample containing this compound for cryo-EM?

A1: The optimal concentration can vary depending on the specific protein and its interaction with NSM. A good starting point is typically between 0.5 and 3.0 mg/mL.[1][2] However, for smaller membrane proteins or if particle density is low, you may need to concentrate your sample further. It is recommended to screen a range of concentrations to find the best condition.

Q2: How does this compound affect the stability of my membrane protein during cryo-EM sample preparation?

A2: Sphingomyelin, including NSM, can play a crucial role in the stabilization and oligomerization of membrane proteins.[15] Its interaction with cholesterol can create ordered lipid domains that may be essential for maintaining the native structure of the protein.[8][15] However, the specific effect will depend on the protein .

Q3: Should I use detergents, nanodiscs, or amphipols for my NSM-containing sample?

A3: The choice of membrane mimetic is critical.

  • Detergents: While necessary for initial solubilization, high concentrations can lead to excess micelles that create background noise in the images.[13] It's crucial to use the lowest concentration that maintains protein stability.[5]

  • Nanodiscs: These provide a more native-like lipid bilayer environment and are an excellent option for studying lipid-protein interactions.[14][16] They can improve sample homogeneity and resolution.

  • Amphipols: These can be useful for stabilizing membrane proteins without the need for detergents in the final sample preparation step.[17]

The best approach often requires empirical testing of all three to see which yields the highest resolution structure.

Q4: How can I overcome preferred orientation when working with NSM-containing samples?

A4: Preferred orientation is a common problem in cryo-EM. Adding a low concentration of a mild, non-denaturing detergent can help by reducing the interaction of particles with the air-water interface.[2] Experimenting with different grid types, such as gold grids or grids with a graphene oxide support layer, can also alter the surface chemistry and promote more random particle orientations.[9]

Q5: What data processing strategies are recommended for enhancing the resolution of NSM-protein complexes?

A5: For heterogeneous datasets, which are common with flexible membrane proteins, advanced data processing is key.

  • 3D Classification: This can separate particles into different conformational states, allowing for the reconstruction of individual high-resolution maps.[12][18]

  • Focused Refinement: If a particular domain of the protein is flexible, a mask can be applied around the stable core during refinement to improve the resolution of that region.[13]

  • Particle Subtraction: The signal from flexible or disordered regions (like a detergent micelle or a flexible domain) can be computationally removed to allow for better alignment of the core structure.[11][13]

Experimental Protocols

Protocol 1: Cryo-EM Grid Preparation for NSM-Protein Complexes in Nanodiscs
  • Nanodisc Reconstitution:

    • Prepare a lipid mixture containing this compound and other desired lipids (e.g., cholesterol, phospholipids) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

    • Hydrate the lipid film with buffer to form multilamellar vesicles.

    • Solubilize the vesicles with a detergent (e.g., sodium cholate).

    • Add the purified membrane protein and membrane scaffold protein (MSP) to the solubilized lipids.

    • Remove the detergent slowly using bio-beads or dialysis to allow for the self-assembly of nanodiscs.

    • Purify the reconstituted nanodiscs using size exclusion chromatography (SEC).

  • Grid Preparation:

    • Glow-discharge a holey carbon grid to make it hydrophilic.

    • Apply 3-4 µL of the purified nanodisc sample (at an optimized concentration) to the grid.

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film. The blotting time and force should be optimized.

    • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.

    • Store the grid under liquid nitrogen until imaging.

Visualizations

Experimental_Workflow Experimental Workflow for Cryo-EM of NSM-Protein Complexes cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection & Processing Protein_Purification Protein Purification Reconstitution Reconstitution into Nanodiscs/Liposomes Protein_Purification->Reconstitution NSM_Lipid_Prep NSM Lipid Preparation NSM_Lipid_Prep->Reconstitution Purification SEC Purification Reconstitution->Purification Sample_Application Sample Application Purification->Sample_Application Glow_Discharge Glow Discharge Grid Glow_Discharge->Sample_Application Blotting Blotting Sample_Application->Blotting Vitrification Plunge Freezing Blotting->Vitrification Data_Collection Cryo-EM Data Collection Vitrification->Data_Collection Motion_Correction Motion Correction & CTF Estimation Data_Collection->Motion_Correction Particle_Picking Particle Picking Motion_Correction->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Refinement High-Resolution Refinement Classification->Refinement Structure Final 3D Structure Refinement->Structure

Caption: Workflow for cryo-EM of NSM-protein complexes.

Troubleshooting_Logic Troubleshooting Logic for Low Resolution cluster_particles Particle Issues cluster_ice Ice Issues cluster_heterogeneity Heterogeneity Issues Start Low-Resolution Reconstruction Check_Particles Assess Particle Quality & Distribution Start->Check_Particles Check_Ice Evaluate Ice Thickness Start->Check_Ice Check_Heterogeneity Analyze Sample Heterogeneity Start->Check_Heterogeneity Low_Density Low Density? Check_Particles->Low_Density Aggregation Aggregation? Check_Particles->Aggregation Preferred_Orientation Preferred Orientation? Check_Particles->Preferred_Orientation Thick_Ice Ice Too Thick? Check_Ice->Thick_Ice Conformational Conformational? Check_Heterogeneity->Conformational Compositional Compositional? Check_Heterogeneity->Compositional Optimize_Conc Optimize Concentration Low_Density->Optimize_Conc Yes Change_Buffer Change Buffer/Add Detergent Aggregation->Change_Buffer Yes Change_Grid Change Grid Type/Support Preferred_Orientation->Change_Grid Yes Optimize_Blotting Optimize Blotting Parameters Thick_Ice->Optimize_Blotting Yes Data_Processing Use 3D Classification/ Focused Refinement Conformational->Data_Processing Yes Improve_Purification Improve Purification (SEC) Compositional->Improve_Purification Yes

Caption: Troubleshooting decision tree for low-resolution results.

References

Validation & Comparative

A Comparative Guide to the Interaction of N-Stearoylsphingomyelin with Dipalmitoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the interactions between N-Stearoylsphingomyelin (SSM) and Dipalmitoylphosphatidylcholine (DPPC), two crucial lipid components in model membrane studies. The following sections detail their thermotropic properties, phase behavior, and the experimental methodologies used to characterize their interactions. This information is intended for researchers, scientists, and professionals in the field of drug development and membrane biophysics.

Quantitative Analysis of SSM and DPPC Interactions

The interaction between SSM and DPPC in bilayer membranes has been primarily investigated using Differential Scanning Calorimetry (DSC) and X-ray diffraction. These techniques reveal a high degree of miscibility between the two lipids.

Thermotropic Properties of Pure and Mixed SSM/DPPC Bilayers

Differential scanning calorimetry data highlights the influence of composition on the phase transition properties of SSM and DPPC mixtures. Pure, fully hydrated SSM (also referred to as C18:0-SM) exhibits a chain-melting transition from a gel to a liquid-crystalline phase at 45°C with an enthalpy change of 6.7 kcal/mol.[1][2] In contrast, DPPC has a well-characterized main transition temperature. When mixed, SSM and DPPC show complete miscibility in both the gel and liquid-crystalline phases.[1][2] A notable effect of this mixing is the elimination of the pre-transition peak of DPPC at SSM concentrations greater than 30 mol%.[1][2]

Lipid CompositionMain Transition Temperature (T_m) (°C)Transition Enthalpy (ΔH) (kcal/mol)Pre-transitionReference
Pure this compound (SSM)456.7Not Applicable[1][2]
Pure Dipalmitoylphosphatidylcholine (DPPC)~41-Present
DPPC with >30 mol% SSM--Eliminated[1][2]

Structural Properties from X-ray Diffraction

X-ray diffraction studies provide insights into the structural parameters of the lipid bilayers. The bilayer periodicity in both the gel and liquid-crystalline phases of SSM/DPPC mixtures decreases significantly at high concentrations of DPPC.[1][2] This change is likely due to differences in hydration and/or the tilt of the acyl chains in the gel phase between the two lipid species.[1][2] In contrast to the significant structural changes induced by cholesterol, DPPC has relatively minor effects on the overall structure of SSM bilayers.[1][2]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize SSM and DPPC interactions.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipid dispersions.[3][4] It measures the heat required to maintain a temperature difference between a sample and a reference as they are subjected to a controlled temperature program.

Workflow for DSC Analysis of Lipid Mixtures

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep_lipids Prepare lipid mixture in organic solvent dry_film Dry to a thin film under nitrogen prep_lipids->dry_film vacuum Place under vacuum to remove residual solvent dry_film->vacuum hydrate Hydrate with buffer above transition temperature vacuum->hydrate vortex Vortex to form multilamellar vesicles (MLVs) hydrate->vortex load_sample Load sample and reference into DSC pans vortex->load_sample equilibrate Equilibrate at starting temperature load_sample->equilibrate scan Scan temperature at a controlled rate equilibrate->scan record Record heat flow vs. temperature scan->record plot Plot thermogram (heat flow vs. temp) record->plot determine_tm Determine transition temperature (Tm) at peak plot->determine_tm calculate_enthalpy Calculate enthalpy (ΔH) from peak area plot->calculate_enthalpy

Caption: Workflow for DSC analysis of lipid mixtures.

  • Lipid Preparation : Lipid mixtures of the desired molar ratios are prepared by dissolving the lipids in an organic solvent, typically chloroform or a chloroform/methanol mixture.[5]

  • Film Formation : The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Residual solvent is removed by placing the vial under high vacuum for several hours.

  • Hydration : The lipid film is hydrated with an appropriate buffer solution by vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).[6]

  • DSC Analysis : The hydrated lipid dispersion is hermetically sealed in an aluminum DSC pan. An equal volume of the buffer is sealed in a reference pan. The sample and reference pans are then heated and cooled at a controlled rate in the calorimeter. The differential heat flow between the sample and reference is recorded as a function of temperature to generate a thermogram.

  • Data Acquisition : Data acquisition protocols, including scanning rates and temperature ranges, should be optimized based on the specific lipid mixture and the instrument being used.[3]

Lipid Monolayer Assay

Lipid monolayer studies at the air-water interface provide a simplified, two-dimensional model system to investigate lipid-lipid and lipid-protein interactions.

Workflow for Lipid Monolayer Formation and Analysis

Monolayer_Workflow cluster_prep Preparation cluster_formation Monolayer Formation cluster_analysis Analysis prepare_lipids Prepare lipid mixture in chloroform/methanol spread_lipids Spread lipid solution onto subphase prepare_lipids->spread_lipids fill_trough Fill Langmuir trough with aqueous subphase fill_trough->spread_lipids evaporate Allow solvent to evaporate spread_lipids->evaporate compress Compress monolayer with barriers evaporate->compress measure Measure surface pressure vs. area compress->measure visualize Visualize domain formation (e.g., BAM) compress->visualize

Caption: Workflow for lipid monolayer experiments.

  • Lipid Solution Preparation : A lipid mixture of SSM and DPPC is dissolved in a volatile organic solvent like chloroform or a 9:1 chloroform/methanol mixture to a final concentration of about 0.1-1 mg/mL.[7]

  • Monolayer Formation : An aqueous buffer is added to a Teflon trough. The lipid solution is then carefully applied dropwise onto the surface of the buffer using a microsyringe.[5][7] The organic solvent evaporates, leaving a monolayer of lipids at the air-water interface.[5][7]

  • Surface Pressure-Area Isotherms : The monolayer is compressed by movable barriers, and the surface pressure is measured as a function of the area per molecule. This provides information about the phase behavior of the lipid mixture.

  • Brewster Angle Microscopy (BAM) : This technique can be used to visualize the morphology and domain formation within the monolayer during compression.[8]

Comparison with Other Lipid Systems

The interaction between SSM and DPPC, characterized by complete miscibility, can be contrasted with systems that exhibit phase separation. For instance, mixtures of DPPC with unsaturated phospholipids like 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) can show gel phase immiscibility.[9] The introduction of cholesterol into either DPPC or SSM bilayers leads to the formation of a liquid-ordered (Lo) phase, which is distinct from the gel (So) and liquid-disordered (Ld) phases observed in binary mixtures of saturated and unsaturated lipids. The interaction of SSM with cholesterol is particularly relevant to the formation of lipid rafts in biological membranes.

Logical Relationship of Lipid Phase Behavior

Lipid_Phase_Behavior cluster_lipids Lipid Components cluster_interactions Interactions & Resulting Phases SSM SSM Miscible Complete Miscibility (Gel & Liquid-Crystalline) SSM->Miscible LoPhase Liquid-Ordered (Lo) Phase (Lipid Rafts) SSM->LoPhase DPPC DPPC DPPC->Miscible PhaseSep Phase Separation (Gel/Liquid-Disordered) DPPC->PhaseSep DPPC->LoPhase Chol Cholesterol Chol->LoPhase UnsatPC Unsaturated PC (e.g., POPC) UnsatPC->PhaseSep

Caption: Interactions and resulting phases of lipid mixtures.

References

A Comparative In Vitro Analysis of Synthetic and Natural N-Stearoylsphingomyelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Appropriate Sphingomyelin for In Vitro Applications.

N-Stearoylsphingomyelin, a ubiquitous component of mammalian cell membranes, plays a critical role in cellular signaling, membrane structure, and the formation of lipid rafts. In the context of in vitro research, the choice between utilizing naturally derived or synthetically produced this compound can significantly impact experimental outcomes. This guide provides a comprehensive comparison of their in vitro performance, supported by experimental data, to aid researchers in making an informed decision.

Key Differentiators: Purity, Stereochemistry, and Physical Properties

The primary distinctions between natural and synthetic this compound lie in their composition, stereochemistry, and resulting biophysical characteristics. Natural sphingomyelin, typically extracted from sources like bovine brain, is a heterogeneous mixture of various acyl chains.[1] For instance, bovine brain sphingomyelin is rich in N-stearoyl (18:0) and N-lignoceroyl (24:0) chains, while egg yolk-derived sphingomyelin is predominantly N-palmitoyl (16:0).[1] Furthermore, natural sphingomyelin exists as the stereochemically pure D-erythro isomer.

In contrast, synthetic this compound offers a precisely defined molecular structure with a single, specified acyl chain (C18:0). It can be synthesized as the physiologically relevant D-erythro isomer or as a racemic mixture of D-erythro and L-threo isomers.[2][3] This homogeneity in synthetic sphingomyelin facilitates more consistent and reproducible in vitro studies.

Comparative Data on Physical and Biological Properties

The differences in composition and stereochemistry manifest in distinct physical and biological behaviors, as summarized in the table below.

PropertySynthetic D-erythro-N-StearoylsphingomyelinNatural (Bovine Brain) this compoundKey Implications for In Vitro Studies
Acyl Chain Composition Homogeneous (C18:0)Heterogeneous (primarily C18:0, C24:0, and others)[1]Synthetic provides a defined system, crucial for studying the specific effects of the C18:0 acyl chain. Natural offers a more physiologically representative mixture.
Stereochemistry Pure D-erythro isomerPure D-erythro isomerBoth can be obtained in the biologically active D-erythro form. Synthetic racemic mixtures are also available and show different properties.[2]
Phase Transition Temp (°C) ~46-47.5°C (for long-chain SM)[1]~39°C[4]The higher transition temperature of synthetic C18:0 SM can influence membrane fluidity and lipid raft stability in model systems.
Lipid Packing Denser packing in monolayers[2]Less dense packing compared to pure D-erythro synthetic counterparts[2]Tighter packing in synthetic SM can affect membrane permeability and interactions with other lipids and proteins.
Cholesterol Interaction Slower cholesterol desorption from monolayers[2]Faster cholesterol desorption compared to pure D-erythro synthetic SM[2]Synthetic SM may form more stable cholesterol-rich domains (lipid rafts).
Enzymatic Degradation Less susceptible to degradation by S. aureus sphingomyelinase compared to racemic mixtures[2]Susceptibility can vary based on the specific mixture of acyl chains.The defined nature of synthetic SM allows for more controlled studies of enzyme kinetics.

In Vitro Performance Comparison

Lipid Raft Formation and Stability

The homogeneity of synthetic this compound, particularly its uniform acyl chain length, promotes more ordered and stable lipid domain formation in model membranes.[5] Studies comparing synthetic D-erythro-N-palmitoylsphingomyelin (C16:0) with its racemic counterpart demonstrated that the pure D-erythro isomer forms more condensed domains in the presence of cholesterol.[2] This suggests that synthetic D-erythro-N-Stearoylsphingomyelin would similarly form more stable and well-defined lipid rafts in vitro, a critical consideration for studies on raft-mediated signaling.

Enzymatic Assays

The rate of enzymatic degradation of sphingomyelin is influenced by its stereochemistry. D-erythro-sphingomyelins are reported to be less readily degraded by Staphylococcus aureus sphingomyelinase than their corresponding racemic mixtures.[2] This highlights the importance of using the correct stereoisomer in enzymatic assays to obtain physiologically relevant data. The defined composition of synthetic this compound provides a consistent substrate for such assays, eliminating the variability inherent in natural extracts.

Signaling Pathways and Experimental Workflows

The choice between synthetic and natural this compound can influence the study of cellular signaling pathways, particularly those involving lipid rafts and the generation of the second messenger, ceramide.

Sphingomyelin_Metabolism_and_Signaling cluster_membrane Plasma Membrane This compound This compound Lipid_Raft Lipid Raft Domain This compound->Lipid_Raft Forms Ceramide Ceramide This compound->Ceramide Hydrolysis by Sphingomyelinase Sphingomyelinase Downstream_Signaling Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Downstream_Signaling Initiates

Sphingomyelin metabolism and its role in ceramide-mediated signaling.

The use of homogeneous synthetic this compound can provide clearer insights into the specific role of this lipid species in raft formation and subsequent signaling events.

Experimental_Workflow cluster_prep Model Membrane Preparation cluster_assays In Vitro Assays Lipid_Selection Select: - Synthetic this compound - Natural Sphingomyelin Vesicle_Formation Prepare Liposomes or Supported Lipid Bilayers Lipid_Selection->Vesicle_Formation Raft_Isolation Lipid Raft Isolation Vesicle_Formation->Raft_Isolation Enzyme_Assay Sphingomyelinase Activity Assay Vesicle_Formation->Enzyme_Assay Biophysical_Analysis DSC, Fluorescence Microscopy Vesicle_Formation->Biophysical_Analysis Data_Analysis Comparative Data Analysis Raft_Isolation->Data_Analysis Enzyme_Assay->Data_Analysis Biophysical_Analysis->Data_Analysis

Workflow for the in vitro comparison of sphingomyelin species.

Experimental Protocols

Sphingomyelinase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits for measuring acid sphingomyelinase (ASMase) activity.[6]

Materials:

  • ASMase Assay Buffers (pH 5.0 for acid SMase)

  • ASMase Substrate (this compound)

  • Enzyme Mix (containing alkaline phosphatase, choline oxidase, and horseradish peroxidase)

  • Colorimetric Probe (e.g., Amplex Red)

  • Choline Standard

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in ice-cold ASMase Assay Buffer. Centrifuge to remove insoluble material.

  • Standard Curve: Prepare a choline standard curve according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the sample supernatant.

  • Substrate Addition: Add the ASMase substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the sphingomyelinase in the sample to hydrolyze the substrate to phosphorylcholine and ceramide.

  • Development Reaction: Add the Enzyme Mix and the colorimetric probe to each well. This mix will convert the phosphorylcholine to choline, then to betaine and H2O2, which reacts with the probe to generate a colored product.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Determine the sphingomyelinase activity from the standard curve.

Lipid Raft Isolation by Sucrose Gradient Centrifugation

This protocol is a standard method for isolating detergent-resistant membranes (DRMs), which are considered a model for lipid rafts.[7]

Materials:

  • Cells cultured in appropriate medium

  • Lysis Buffer (e.g., 1% Triton X-100 in TNE buffer)

  • Sucrose solutions (e.g., 40%, 30%, and 5% in TNE buffer)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on ice.

  • Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the 40% solution at the bottom, followed by 30%, and then the 5% solution.

  • Sample Loading: Mix the cell lysate with a high-concentration sucrose solution to a final concentration of 40% and place it at the bottom of the gradient.

  • Centrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: After centrifugation, lipid rafts will be visible as a light-scattering band at the interface of the lower sucrose concentrations. Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the collected fractions for the presence of raft-marker proteins (e.g., flotillin, caveolin) and lipids to confirm the isolation of lipid rafts.

Conclusion

The choice between synthetic and natural this compound for in vitro studies depends on the specific research question. Synthetic this compound, with its defined acyl chain and stereochemistry, offers high purity and reproducibility, making it ideal for mechanistic studies of lipid-protein interactions, enzyme kinetics, and the biophysical properties of lipid rafts. Natural sphingomyelin, while more heterogeneous, may be more appropriate for studies aiming to mimic the complex lipid environment of a specific cell membrane. For most controlled in vitro experiments, the well-defined nature of synthetic D-erythro-N-Stearoylsphingomyelin provides a clear advantage in obtaining precise and interpretable results.

References

N-Stearoylsphingomyelin's effect on membrane domains compared to other sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-stearoylsphingomyelin (C18:0-SM) with other sphingolipids in the context of their effects on membrane domain formation and properties. The information presented is supported by experimental data from various biophysical studies, offering insights for researchers in cell biology, membrane biophysics, and drug development.

Executive Summary

This compound, a common sphingolipid in mammalian cell membranes, plays a crucial role in the organization of membrane domains, often referred to as lipid rafts. These domains are enriched in sphingolipids and cholesterol and function as platforms for signal transduction and protein sorting. The length and saturation of the acyl chain of sphingomyelin significantly influence the biophysical properties of these domains, including their thickness, stability, and ability to selectively include or exclude membrane proteins. This guide will delve into the specific effects of this compound in comparison to other sphingolipids, providing quantitative data and detailed experimental methodologies to support these findings.

Data Presentation: Comparative Biophysical Properties

The following tables summarize quantitative data on the biophysical properties of this compound and other sphingolipids, highlighting the impact of acyl chain length on membrane characteristics.

Sphingomyelin SpeciesAcyl ChainAverage Area per Lipid (Ų)Bilayer Thickness (Å)Phase Transition Temperature (Tm) (°C)
N-PalmitoylsphingomyelinC16:06443.541.3
This compound C18:0 62 46.0 45.0
N-ArachidoylsphingomyelinC20:06048.5-
N-BehenoylsphingomyelinC22:05951.0-
N-LignoceroylsphingomyelinC24:05853.5-

Table 1: Influence of Saturated Acyl Chain Length on Sphingomyelin Bilayer Properties. Data compiled from molecular dynamics simulations and experimental studies[1][2]. The average area per lipid decreases while the bilayer thickness increases with longer acyl chains, impacting the hydrophobic matching with transmembrane proteins. The phase transition temperature also increases with acyl chain length, indicating greater stability of the gel phase.

Sphingomyelin SpeciesAcyl ChainAssociation of GPI-anchored proteins (GPI-ACE)Association of GPI-anchored proteins (MDP)
Egg Sphingomyelinmainly C16:0Excluded from raft domainsExcluded from raft domains
Brain Sphingomyelin mainly C18:0 Associated with raft domains Associated with raft domains
Palmitoyl SphingomyelinC16:0Excluded from raft domainsExcluded from raft domains
Stearoyl Sphingomyelin C18:0 Associated with raft domains Associated with raft domains

Table 2: Effect of Sphingomyelin Acyl Chain Length on the Distribution of GPI-Anchored Proteins in Rafts. Data from atomic force microscopy studies on supported lipid bilayers[1]. These findings demonstrate that the longer acyl chain of this compound promotes the inclusion of specific GPI-anchored proteins into ordered membrane domains, a key aspect of protein sorting.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers

This protocol outlines the preparation of supported lipid bilayers (SLBs) for AFM imaging to visualize membrane domains.

Materials:

  • Dioleoylphosphatidylcholine (DOPC), this compound (or other sphingolipids), and cholesterol in chloroform.

  • SLB buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Freshly cleaved mica substrates.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • AFM instrument with a liquid cell.

Procedure:

  • Lipid Film Preparation: Mix lipids in a glass vial in the desired molar ratio (e.g., 1:1:1 DOPC:SM:Cholesterol). Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film[3].

  • Vesicle Formation: Hydrate the lipid film with SLB buffer and vortex vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Extrusion: Subject the MLV suspension to at least 10 freeze-thaw cycles. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) at a temperature above the lipid mixture's phase transition temperature to form small unilamellar vesicles (SUVs)[3].

  • SLB Formation: Place a freshly cleaved mica substrate in the AFM liquid cell. Add the SUV suspension to the mica surface and incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture to allow for vesicle fusion and SLB formation[1][4].

  • Rinsing: Gently rinse the SLB with fresh, pre-warmed SLB buffer to remove excess vesicles[4].

  • AFM Imaging: Image the SLB in the liquid cell using tapping mode AFM. The height difference between the liquid-ordered (Lo) and liquid-disordered (Ld) phases allows for the visualization of membrane domains[3].

Differential Scanning Calorimetry (DSC) of Sphingolipid-Cholesterol Mixtures

This protocol describes the use of DSC to determine the thermotropic properties of sphingolipid-containing vesicles.

Materials:

  • Sphingomyelin (e.g., this compound) and cholesterol.

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • DSC instrument.

Procedure:

  • Liposome Preparation: Prepare MLVs as described in the AFM protocol (steps 1 and 2). For large unilamellar vesicles (LUVs), the MLV suspension can be extruded as described in step 3 of the AFM protocol[5].

  • Sample and Reference Preparation: Degas the liposome suspension and the hydration buffer before loading into the DSC cells. Load the liposome suspension into the sample cell and an equal volume of the hydration buffer into the reference cell[6][7].

  • DSC Scans: Perform multiple heating and cooling scans at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition of the lipid mixture[8]. The first scan is often discarded to ensure thermal history does not affect the results.

  • Data Analysis: Analyze the thermograms to determine the phase transition temperature (Tm), which is the peak of the endothermic transition, and the enthalpy of the transition (ΔH), which is the area under the peak. These parameters provide information on the stability and cooperativity of the lipid domains[7].

Förster Resonance Energy Transfer (FRET) Microscopy of Lipid Domains in Live Cells

This protocol details the use of FRET microscopy to study the co-localization and organization of lipids in the plasma membrane of living cells.

Materials:

  • Cultured cells.

  • Fluorescently labeled lipid analogs (e.g., a donor like DiO-C18 and an acceptor like DiI-C16)[9].

  • Fluorescence microscope equipped with FRET capabilities (e.g., FLIM or sensitized emission detection).

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy. Label the cells with the donor and acceptor fluorescent lipid probes by adding the probes to the culture medium and incubating for a specific time (e.g., 10-30 minutes)[9].

  • Microscopy Setup: Mount the labeled cells on the fluorescence microscope. Set up the microscope for FRET imaging, which may involve configuring specific excitation and emission filter sets for donor and acceptor channels, and a FRET channel for sensitized emission, or setting up the system for fluorescence lifetime imaging (FLIM)[10].

  • Image Acquisition: Acquire images of the donor, acceptor, and FRET channels. For FLIM-FRET, measure the fluorescence lifetime of the donor in the presence and absence of the acceptor.

  • FRET Analysis: Calculate the FRET efficiency. For sensitized emission, this involves correcting for spectral bleed-through. For FLIM-FRET, the FRET efficiency is calculated from the reduction in the donor's fluorescence lifetime in the presence of the acceptor. Higher FRET efficiency indicates closer proximity of the donor and acceptor probes, suggesting their co-localization within membrane domains[11][12].

Mandatory Visualizations

Signaling Pathway: Fcγ Receptor-Mediated Phagocytosis

The formation of membrane domains enriched in sphingomyelin and cholesterol is critical for the initiation of signaling cascades, such as the Fcγ receptor (FcγR)-mediated phagocytosis by macrophages.

FcGammaReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_raft Lipid Raft (C18-SM & Cholesterol Rich) cluster_nonraft Non-Raft Region cluster_intracellular Intracellular Space Opsonized_Pathogen Opsonized Pathogen (e.g., Cryptococcus neoformans) FcGammaR Fcγ Receptor Opsonized_Pathogen->FcGammaR Binding Src_Kinase Src Family Kinase FcGammaR->Src_Kinase Clustering & Activation ITAM ITAM Phosphorylation Src_Kinase->ITAM Phosphorylates Inactive_FcGammaR Inactive FcγR Inactive_FcGammaR->FcGammaR Recruitment to Raft Syk_Kinase Syk Kinase Activation ITAM->Syk_Kinase Recruits & Activates Downstream_Signaling Downstream Signaling (Actin Reorganization) Syk_Kinase->Downstream_Signaling Phagocytosis Phagocytosis Downstream_Signaling->Phagocytosis

Caption: Fcγ Receptor Signaling Pathway in a Lipid Raft.

This diagram illustrates how the clustering of Fcγ receptors within a lipid raft, a domain enriched in this compound and cholesterol, is essential for initiating the downstream signaling cascade that leads to phagocytosis[13][14]. The ordered environment of the raft facilitates the efficient interaction of the receptor with Src family kinases, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequent signal propagation.

Experimental Workflow: Protein Sorting by Hydrophobic Mismatch

The thickness of membrane domains, which is influenced by the acyl chain length of sphingolipids like this compound, plays a critical role in the sorting of transmembrane proteins.

HydrophobicMismatch cluster_membrane_composition Membrane Composition cluster_domain_properties Membrane Domain Properties cluster_protein_sorting Protein Sorting Outcome C16_SM Shorter Acyl Chain SM (e.g., C16:0-SM) Thin_Domain Thinner Liquid-Ordered Domain C16_SM->Thin_Domain Forms C18_SM Longer Acyl Chain SM (e.g., C18:0-SM) Thick_Domain Thicker Liquid-Ordered Domain C18_SM->Thick_Domain Forms Excluded_Protein Excluded from Domain Thin_Domain->Excluded_Protein Mismatches Included_Protein Included in Domain Thin_Domain->Included_Protein Matches Thick_Domain->Excluded_Protein Mismatches Thick_Domain->Included_Protein Matches Short_TMD_Protein Protein with Short Transmembrane Domain (TMD) Short_TMD_Protein->Excluded_Protein Excluded from Short_TMD_Protein->Included_Protein Sorts into Long_TMD_Protein Protein with Long Transmembrane Domain (TMD) Long_TMD_Protein->Excluded_Protein Excluded from Long_TMD_Protein->Included_Protein Sorts into

Caption: Protein Sorting based on Hydrophobic Mismatch.

This diagram illustrates the principle of hydrophobic mismatch, where the length of the transmembrane domain of a protein determines its partitioning into membrane domains of corresponding thickness. This compound, with its longer acyl chain, contributes to the formation of thicker domains that preferentially accommodate proteins with longer transmembrane segments. This is a fundamental mechanism for the spatial organization of proteins within the cell membrane.

References

A Comparative Guide to N-Stearoylsphingomyelin and Dihydrosphingomyelin: Functional Distinctions in Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between N-Stearoylsphingomyelin (a specific form of sphingomyelin, SM) and its precursor, dihydrosphingomyelin (DHSM). The primary structural distinction lies in the presence of a 4,5-trans double bond in the sphingoid backbone of this compound, which is absent in dihydrosphingomyelin. This seemingly minor structural variance imparts significant functional consequences on membrane biophysics, cellular signaling, and disease involvement.

Core Functional Differences at a Glance

This compound, with its 4,5-trans double bond, is a crucial component for maintaining the integrity and fluidity of cell membranes and participates in the formation of lipid rafts—specialized microdomains that serve as platforms for signal transduction.[1][2] Dihydrosphingomyelin, lacking this double bond, exhibits distinct biophysical properties and its accumulation is often associated with altered cellular processes and disease states.[3][4]

Quantitative Comparison of Biophysical Properties

The presence or absence of the 4,5-trans double bond significantly influences the biophysical characteristics of membranes containing these sphingolipids. The following table summarizes key quantitative differences observed in experimental studies.

PropertyN-Stearoyl-dihydrosphingomyelin (16:0-DHSM)This compound (16:0-SM)Key Functional Implication
Bilayer Melting Temperature (Tm) 47.7 °C41.2 °CDHSM forms more stable, less fluid membranes at physiological temperatures.[5]
Enthalpy of Transition (ΔH) 8.3 kcal/mol8.1 kcal/molSimilar energy required to induce phase transition, suggesting comparable chain packing in the gel state.[5]
Surface Potential of Monolayers ~100 mV less than 16:0-SMHigher surface potentialThe double bond in SM alters the charge distribution at the membrane interface.[5]
Interaction with Cholesterol More favorable interaction, forms more condensed domainsLess condensed domains with cholesterolDHSM's saturated backbone allows for tighter packing with cholesterol.[5]
Susceptibility to Sphingomyelinase Degraded much faster10-fold lower degradation rateThe 4,5-trans double bond in SM hinders enzymatic hydrolysis.[5]

Impact on Cellular Signaling and Membrane Dynamics

The functional disparity between this compound and dihydrosphingomyelin extends to their roles in complex cellular processes.

Sphingolipid Biosynthesis and a Key Regulatory Step

The conversion of dihydroceramide to ceramide, the immediate precursor for both DHSM and SM, is a critical regulatory point in sphingolipid metabolism. This reaction is catalyzed by the enzyme dihydroceramide desaturase (DES1), which introduces the 4,5-trans double bond.[6][7][8] The subsequent addition of a phosphocholine headgroup results in the formation of either dihydrosphingomyelin or sphingomyelin.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl-CoA + Serine Palmitoyl-CoA + Serine Dihydroceramide Dihydroceramide Palmitoyl-CoA + Serine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES1) Dihydrosphingomyelin Dihydrosphingomyelin Dihydroceramide->Dihydrosphingomyelin Sphingomyelin Synthase This compound This compound Ceramide->this compound Sphingomyelin Synthase

Caption: Biosynthesis of this compound and Dihydrosphingomyelin.

Differential Roles in Lipid Raft Formation

Lipid rafts are dynamic, ordered membrane microdomains enriched in sphingolipids and cholesterol that play a pivotal role in signal transduction.[1][9] The 4,5-trans double bond in this compound is essential for the proper formation and function of these rafts.[10][11] In contrast, dihydrosphingomyelin, due to its saturated nature, alters the properties of these domains.

G cluster_SM This compound cluster_DHSM Dihydrosphingomyelin SM_Raft Ordered Lipid Raft SM_Signaling Efficient Signaling SM_Raft->SM_Signaling DHSM_Raft Disordered Domain DHSM_Signaling Altered Signaling DHSM_Raft->DHSM_Signaling Cholesterol Cholesterol Cholesterol->SM_Raft Strong Interaction Cholesterol->DHSM_Raft Altered Interaction Signaling\nProteins Signaling Proteins Signaling\nProteins->SM_Raft Recruitment Signaling\nProteins->DHSM_Raft Impaired Recruitment

Caption: Impact on Lipid Raft Integrity and Signaling.

Implications in Disease

The balance between sphingomyelin and dihydrosphingomyelin is crucial for cellular health, and disruptions in this ratio are implicated in various diseases.

  • Non-alcoholic fatty liver disease (NAFLD): Increased levels of dihydroceramides and dihydrosphingomyelins are observed in patients with NAFLD and are correlated with the severity of liver damage.[3][12]

  • Viral Infections: An accumulation of dihydrosphingomyelin has been shown to have an antiviral effect against flaviviruses like the West Nile virus, suggesting that targeting sphingolipid metabolism could be a novel antiviral strategy.[13]

  • Diabetes: Dyslipidemia in diabetes is associated with altered sphingolipid profiles, and dihydroceramides have been implicated in this context.[3][4]

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) for Biophysical Studies

This protocol describes the preparation of LUVs, which are commonly used as model membranes to study the biophysical properties of lipids.

G Start Start Lipid_Mixing 1. Mix lipids (e.g., POPC, This compound or Dihydrosphingomyelin, Cholesterol) in organic solvent. Start->Lipid_Mixing Solvent_Evaporation 2. Evaporate solvent under nitrogen stream to form a thin lipid film. Lipid_Mixing->Solvent_Evaporation Hydration 3. Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs). Solvent_Evaporation->Hydration Extrusion 4. Extrude the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs. Hydration->Extrusion Analysis 5. Characterize LUVs for size and proceed with biophysical analysis (DSC, NMR, etc.). Extrusion->Analysis End End Analysis->End

Caption: Experimental Workflow for LUV Preparation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.

  • Sample Preparation: Prepare LUVs of the desired lipid composition at a concentration of 1-5 mg/mL in a suitable buffer.

  • Instrument Setup: Equilibrate the DSC instrument at the starting temperature.

  • Loading: Load the lipid suspension into the sample cell and an equal volume of buffer into the reference cell.

  • Scanning: Heat the sample and reference cells at a constant rate (e.g., 1-2 °C/min) over the desired temperature range.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak maximum represents the Tm, and the area under the peak corresponds to the ΔH.

31P-NMR Spectroscopy for Transbilayer Distribution

31P-NMR can be used to determine the distribution of phospholipids between the inner and outer leaflets of a vesicle bilayer by using a chemical shift reagent that cannot cross the membrane.

  • Sample Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition.

  • Initial Spectrum: Acquire a 31P-NMR spectrum of the SUV suspension. This will show a single peak representing the phosphorus nuclei in both leaflets.

  • Addition of Shift Reagent: Add a paramagnetic salt (e.g., PrCl3) to the exterior of the vesicles. This will shift the resonance of the phosphorus nuclei in the outer leaflet.

  • Final Spectrum: Acquire a second 31P-NMR spectrum. The spectrum will now show two resolved peaks.

  • Data Analysis: The relative areas of the two peaks correspond to the proportion of the phospholipid in the outer and inner leaflets of the bilayer.[10]

Conclusion

The presence of the 4,5-trans double bond in this compound is a critical determinant of its function within cellular membranes. This structural feature facilitates the formation of ordered lipid raft domains essential for signal transduction and modulates the biophysical properties of the membrane. In contrast, dihydrosphingomyelin, lacking this double bond, leads to altered membrane characteristics and its accumulation is increasingly recognized as a biomarker and potential therapeutic target in various diseases. Understanding these functional distinctions is paramount for researchers in lipid biology and for professionals engaged in the development of drugs targeting lipid metabolism and associated pathologies.

References

Safety Operating Guide

A Guide to the Proper Disposal of N-Stearoylsphingomyelin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-Stearoylsphingomyelin, ensuring the protection of laboratory personnel and the environment.

Waste Characterization

Before disposal, it is crucial to characterize the waste stream containing this compound. While this compound itself is not classified as hazardous for transport, any solvents or other chemicals mixed with it will determine the ultimate disposal route.[1]

Characteristic Description Handling Considerations
Physical Form Typically a white to off-white solid powder.Minimize dust generation during handling.
Chemical Class SphingolipidStore in a cool, dry place, away from incompatible materials.[2]
Solubility Soluble in organic solvents.The solvent used will dictate the hazardous nature of the waste solution.
Hazards Not classified as a hazardous substance for transport. However, it may cause skin and eye irritation.[3] Always consult the specific Safety Data Sheet (SDS).Wear appropriate Personal Protective Equipment (PPE).[3]

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn.[4][6]

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.[4]

2. Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe laboratory practices.

  • Original Containers: Whenever possible, collect waste in its original container. If not feasible, use a compatible, properly labeled, and sealed container.[1][2]

  • Labeling: Clearly label the waste container with "this compound Waste" and include the name of any solvents or other chemicals present.

  • No Mixing: Do not mix this compound waste with other incompatible waste streams.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

3. Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Containment: For a solid spill, carefully sweep the material to avoid generating dust.[7][8] For a solution, use an inert absorbent material like vermiculite or sand to contain the spill.[9]

  • Cleanup: Collect the spilled material and any contaminated absorbent into a designated waste container.[7][10]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.[7][10]

4. Final Disposal

The final disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][3]

  • Do Not Drain Dispose: Never dispose of this compound or its solutions down the sanitary sewer.[9]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with solvents or other chemicals? start->is_mixed pure_solid Pure Solid this compound is_mixed->pure_solid No mixed_solution Solution with Solvents/Other Chemicals is_mixed->mixed_solution Yes containerize_pure Containerize in a clearly labeled, sealed container pure_solid->containerize_pure identify_components Identify all chemical components and their hazards via SDS mixed_solution->identify_components containerize_mixed Containerize in a compatible, clearly labeled, sealed container identify_components->containerize_mixed storage Store in designated chemical waste area containerize_pure->storage containerize_mixed->storage contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Stearoylsphingomyelin
Reactant of Route 2
N-Stearoylsphingomyelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.